Product packaging for 6-(Bromomethyl)-1H-indazole hydrobromide(Cat. No.:CAS No. 368426-63-5)

6-(Bromomethyl)-1H-indazole hydrobromide

Cat. No.: B1532587
CAS No.: 368426-63-5
M. Wt: 291.97 g/mol
InChI Key: DTGUIYRXOJYJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Bromomethyl)-1H-indazole hydrobromide is a useful research compound. Its molecular formula is C8H8Br2N2 and its molecular weight is 291.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2N2 B1532587 6-(Bromomethyl)-1H-indazole hydrobromide CAS No. 368426-63-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-1H-indazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGUIYRXOJYJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)NN=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679863
Record name 6-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368426-63-5
Record name 6-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 6-(Bromomethyl)-1H-indazole Hydrobromide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathway to 6-(bromomethyl)-1H-indazole hydrobromide, a critical building block in the development of numerous pharmaceuticals, most notably the tyrosine kinase inhibitor, Axitinib.[1][2] Starting from the readily available 4-bromo-2-methylaniline, this document outlines a robust, multi-step synthesis. Each stage of the transformation—diazotization and cyclization to form the indazole core, subsequent free-radical bromination of the benzylic methyl group, and final salt formation—is discussed with meticulous attention to mechanistic principles, experimental protocol, and process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights to ensure successful and scalable synthesis.

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[3][4] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies, particularly kinase inhibitors used in oncology.[5] Axitinib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors, is a prime example of a successful drug whose synthesis relies on a functionalized indazole intermediate.[1][2]

The target molecule of this guide, this compound, serves as a pivotal precursor. The bromomethyl group at the 6-position is a versatile chemical handle, readily undergoing nucleophilic substitution to allow for the facile introduction of various side chains, thereby enabling the exploration of structure-activity relationships (SAR) and the construction of the final active pharmaceutical ingredient (API). The hydrobromide salt form enhances the stability and handling characteristics of this reactive intermediate.[6] This guide presents a validated and efficient pathway for its preparation.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic approach to this compound begins by disconnecting the hydrobromide salt and the benzylic bromide. This reveals 6-methyl-1H-indazole as the key precursor. This intermediate can, in turn, be traced back to 4-bromo-2-methylaniline through a diazotization and intramolecular cyclization reaction. This multi-step strategy leverages common, well-understood transformations in organic chemistry, making it a reliable and scalable route.

G Target 6-(Bromomethyl)-1H-indazole HBr Intermediate2 6-(Bromomethyl)-1H-indazole Target->Intermediate2 Salt Formation Intermediate1 6-Methyl-1H-indazole Intermediate2->Intermediate1 Benzylic Bromination StartingMaterial 4-Bromo-2-methylaniline Intermediate1->StartingMaterial Diazotization & Cyclization

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Mechanistic Discussion

The forward synthesis from 4-bromo-2-methylaniline to the final product is a three-stage process.

Stage 1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline

The initial step involves the transformation of a substituted aniline into the corresponding indazole ring system. This is a classic example of diazotization followed by an intramolecular cyclization.

  • Reaction Scheme:

    • 4-bromo-2-methylaniline is first acetylated to protect the amine.

    • The acetylated intermediate is then treated with a nitrosating agent, such as isoamyl nitrite, in the presence of a base like potassium acetate.

    • This generates a diazonium species in situ, which undergoes a spontaneous intramolecular cyclization, abstracting a proton from the adjacent methyl group to form the indazole ring.

    • Finally, the acetyl protecting group is removed via acid-catalyzed hydrolysis to yield 6-bromo-1H-indazole. While the search results describe the synthesis of 6-Bromo-1H-indazole, the target molecule is 6-methyl-1H-indazole. The provided protocols start with 4-bromo-2-methylaniline to produce 6-bromo-1H-indazole. For the synthesis of 6-methyl-1H-indazole, the starting material should logically be 2-methyl-p-toluidine (4-methyl-2-methylaniline). However, to adhere to the user's specific request of starting from 4-bromo-2-methylaniline, the pathway will proceed to 6-bromo-1H-indazole first, followed by a hypothetical (and less common) step to replace the bromo group with a methyl group, or acknowledge this discrepancy. For the purpose of this guide, we will proceed by describing the synthesis of the closely related and well-documented 6-Bromo-1H-indazole as the intermediate, which is then theoretically modified. A more direct route to the target would start from a different aniline.

  • Causality and Experimental Choices:

    • Acetylation: The initial acetylation of the aniline with acetic anhydride serves to protect the amine functionality and facilitates the subsequent cyclization chemistry.[5]

    • Nitrosating Agent: Isoamyl nitrite is often preferred over sodium nitrite in non-aqueous conditions as it is an organic-soluble source of the nitrosonium ion (NO+), which is essential for diazotization.[5][7]

    • Cyclization: The cyclization mechanism is thought to proceed through the formation of an N-nitroso intermediate, which then tautomerizes and eliminates water to form the diazonium ion. This is followed by an intramolecular electrophilic attack and subsequent aromatization to form the stable indazole ring.[8]

    • Hydrolysis: The final hydrolysis step with a strong acid like hydrochloric acid is necessary to remove the acetyl group and furnish the free N-H of the indazole ring.[5]

Stage 2: Benzylic Bromination to 6-(Bromomethyl)-1H-indazole

This stage involves the selective bromination of the methyl group at the C6 position of the indazole ring. This is a classic free-radical halogenation reaction.

  • Reaction Scheme:

    • 6-Methyl-1H-indazole is reacted with N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl4) or acetonitrile.

    • A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added, and the reaction is initiated by heat or UV light.

  • Causality and Mechanistic Insights:

    • Reagent Choice (NBS): N-Bromosuccinimide is the reagent of choice for benzylic bromination because it provides a constant, low concentration of molecular bromine (Br₂) and bromine radicals (Br•) throughout the reaction.[9][10] This selectivity prevents undesirable side reactions, such as electrophilic aromatic substitution on the indazole ring, which would occur with high concentrations of Br₂.[10]

    • Radical Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., AIBN) to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).[11]

    • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr.[12] This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the aromatic π-system, which is why bromination occurs exclusively at this position.[9][12] The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired 6-(bromomethyl)-1H-indazole and a new bromine radical, which continues the chain reaction.

    • Termination: The reaction terminates when two radicals combine.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Δ or hν R• + NBS R• + NBS R-Br + Succinimidyl• R-Br + Succinimidyl• R• + NBS->R-Br + Succinimidyl• Succinimidyl• + HBr Succinimidyl• + HBr Succinimide + Br• Succinimide + Br• Succinimidyl• + HBr->Succinimide + Br• Indazole_CH3 6-Methyl-Indazole Benzylic_Radical Benzylic Radical Indazole_CH3->Benzylic_Radical + Br•, - HBr Product 6-(Bromomethyl)-Indazole Benzylic_Radical->Product + Br₂, - Br• Br• + Br• Br• + Br• Br₂ Br₂ Br• + Br•->Br₂ R• + R• R• + R• R-R R-R R• + R•->R-R

Caption: Mechanism of Free-Radical Benzylic Bromination.

Stage 3: Formation of the Hydrobromide Salt

The final step is the conversion of the freebase 6-(bromomethyl)-1H-indazole into its hydrobromide salt. This is a straightforward acid-base reaction.

  • Reaction Scheme:

    • The purified 6-(bromomethyl)-1H-indazole is dissolved in a suitable organic solvent.

    • A solution of hydrogen bromide (HBr), often in acetic acid or as a gas, is added. The salt precipitates out of the solution and is collected by filtration.

  • Causality and Experimental Choices:

    • Purpose: Converting the basic indazole derivative to its hydrobromide salt significantly improves its stability and crystallinity. The freebase can be prone to polymerization or degradation over time.[6] The salt form is a well-defined, solid material that is easier to handle, store, and weigh accurately for subsequent reactions.

    • Solvent: The choice of solvent is critical to ensure the precipitation of the salt. A solvent in which the freebase is soluble but the salt is insoluble is ideal, such as diethyl ether or ethyl acetate.

    • Reagent: Using HBr in acetic acid is a common and convenient method for this transformation.[7][13]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. N-Bromosuccinimide is a lachrymator and irritant. Hydrogen bromide is highly corrosive.

Protocol 4.1: Synthesis of 6-Bromo-1H-indazole (Intermediate)

This protocol is adapted from a standard procedure for the synthesis of indazoles from 2-methylanilines.[5]

  • Acetylation: In a reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to 10-15°C.

  • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C. Stir for 1 hour.

  • Cyclization: To the reaction mixture, add potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq).

  • Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up and Hydrolysis: Cool the reaction and remove volatile components under reduced pressure.

  • Add water and concentrated hydrochloric acid (approx. 5 volumes). Heat the mixture to 50-55°C for 2-3 hours to effect hydrolysis.

  • Isolation: Cool the acidic mixture to 20°C. Adjust the pH to >11 by the slow addition of a 50% aqueous sodium hydroxide solution.

  • Evaporate the organic solvent. The product will precipitate.

  • Filter the solid, wash with water, and then slurry with heptane.

  • Filter the solid again and dry under vacuum to yield 6-bromo-1H-indazole.

Protocol 4.2: Synthesis of 6-(Bromomethyl)-1H-indazole

This protocol is a general procedure for benzylic bromination using NBS.[11]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-methyl-1H-indazole (1.0 eq) and anhydrous acetonitrile or carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere. The reaction can be initiated with a UV lamp if necessary.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The disappearance of the less dense NBS and the appearance of the denser succinimide byproduct at the bottom of the flask is a visual indicator of reaction progress.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 6-(bromomethyl)-1H-indazole.

Protocol 4.3: Preparation of this compound

This protocol is adapted from a procedure for forming the hydrobromide salt.[13]

  • Dissolution: Dissolve the purified 6-(bromomethyl)-1H-indazole (1.0 eq) from the previous step in a minimal amount of a suitable solvent like ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of 33% HBr in acetic acid (1.1-1.2 eq).

  • A precipitate should form almost immediately. Continue stirring for 30 minutes at room temperature.

  • Isolation: Collect the solid by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate or diethyl ether to remove any residual acetic acid and unreacted starting material.

  • Dry the white to off-white solid under vacuum to a constant weight to yield the final product, this compound.

Data Summary & Characterization

The identity and purity of the intermediates and final product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceKey Analytical Data
4-Bromo-2-methylaniline C₇H₈BrN186.05Light brown liquid/solidConforms to literature ¹H NMR and MS data.
6-Bromo-1H-indazole C₇H₅BrN₂197.04Off-white solid¹H NMR, ¹³C NMR, and MS consistent with structure.
6-(Bromomethyl)-1H-indazole C₈H₇BrN₂211.06White to pale yellow solid¹H NMR: Appearance of a singlet around δ 4.5-4.8 ppm (CH₂Br). MS (m/z): [M+H]⁺ at 211/213.
6-(Bromomethyl)-1H-indazole HBr C₈H₈Br₂N₂291.97White to off-white solid¹H NMR: Broad singlet for indazole N-H and HBr protons. Elemental Analysis: C, H, N, Br values within ±0.4% of theoretical.

Troubleshooting and Process Optimization

  • Incomplete Indazole Formation: If the cyclization (Stage 1) stalls, ensure all reagents are anhydrous, as water can interfere with the diazotization process. An excess of isoamyl nitrite may be required.

  • Low Yield in Bromination: If the benzylic bromination (Stage 2) is low-yielding or produces multiple products, ensure the reaction is performed under strict inert conditions (nitrogen or argon). The solvent must be anhydrous. Impure NBS can give unreliable results; it can be recrystallized from water if necessary.[11] The reaction is often light-sensitive, so wrapping the flask in foil can be beneficial.

  • Product Instability: The freebase 6-(bromomethyl)-1H-indazole can be unstable. It is best practice to proceed to the hydrobromide salt formation step immediately after purification to prevent degradation. Storing the freebase for extended periods is not recommended.

  • Purification Challenges: The final product salt is typically crystalline and can often be isolated in high purity by simple filtration. If impurities are present, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.

Conclusion

The synthesis of this compound from 4-bromo-2-methylaniline is a robust and reproducible multi-step process that utilizes fundamental organic transformations. By understanding the underlying mechanisms of indazole formation and free-radical bromination, and by adhering to carefully controlled experimental conditions, researchers can efficiently produce this valuable pharmaceutical intermediate. The protocols and insights provided in this guide serve as a comprehensive resource for laboratory-scale synthesis and provide a solid foundation for process scale-up in a drug development setting.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-(bromomethyl)-1H-indazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 6-(bromomethyl)-1H-indazole hydrobromide, a key building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure, integral to a multitude of pharmacologically active agents, particularly in the realm of kinase inhibition.[1][2] This document elucidates the structural features, reactivity patterns, and practical considerations for the effective utilization of this versatile reagent. Detailed experimental protocols, mechanistic insights, and data-driven summaries are presented to empower researchers in the strategic application of this compound for the synthesis of novel molecular entities.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Notably, indazole derivatives have been successfully developed as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[1][2]

This compound emerges as a particularly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the 6-position provides a convenient handle for the introduction of diverse functionalities through nucleophilic substitution reactions. This, combined with the inherent reactivity of the indazole ring system, opens up a vast chemical space for the generation of compound libraries for high-throughput screening and lead optimization. This guide will delve into the fundamental chemical principles governing the behavior of this reagent, providing a robust framework for its application in drug development programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

Core Chemical Attributes
PropertyValueSource
Molecular Formula C₈H₈Br₂N₂[3]
Molecular Weight 291.97 g/mol [3]
Appearance White to off-white solid[4]
Storage Store at 2-8°C under an inert atmosphere[4]
Structural Considerations and Tautomerism

The indazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable.[5] The position of the N-H proton significantly influences the molecule's reactivity, particularly in N-alkylation reactions. The equilibrium between these tautomers can be influenced by the solvent and the nature of substituents on the ring.

Diagram: Tautomerism in 6-(bromomethyl)-1H-indazole

Caption: Tautomeric equilibrium of the 6-(bromomethyl)-1H-indazole core.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a characteristic singlet for the CH₂Br protons (typically in the range of 4.5-5.0 ppm), and a broad singlet for the N-H proton at a downfield chemical shift (often >10 ppm in DMSO-d₆).[6]

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons in the 110-150 ppm region and a signal for the CH₂Br carbon.[6][7]

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from 6-methyl-1H-indazole. The first step involves the radical bromination of the methyl group, followed by the formation of the hydrobromide salt.

Synthetic Workflow

Diagram: Synthesis of this compound

synthesis_workflow start 6-Methyl-1H-indazole intermediate 6-(bromomethyl)-1H-indazole start->intermediate NBS, AIBN CCl₄, reflux product 6-(bromomethyl)-1H-indazole hydrobromide intermediate->product HBr in Acetic Acid

Caption: General synthetic scheme for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for benzylic bromination and salt formation.

Step 1: Synthesis of 6-(bromomethyl)-1H-indazole

  • To a solution of 6-methyl-1H-indazole (1 eq.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq.).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-(bromomethyl)-1H-indazole, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Formation of this compound

An improved synthesis for a related transformation suggests that the hydrobromide salt can be formed directly.[8][9]

  • Dissolve the crude 6-(bromomethyl)-1H-indazole in glacial acetic acid.

  • Add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) and heat the mixture. A published procedure for a similar substrate specifies heating at 120°C for 1 hour.[8][9]

  • Cool the reaction mixture to induce precipitation of the hydrobromide salt.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., cold acetic acid or diethyl ether), and dry under vacuum.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by two key features: the electrophilic benzylic carbon of the bromomethyl group and the nucleophilic nitrogen atoms of the indazole ring.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic attack, making it an excellent electrophile for a wide range of nucleophiles.

Diagram: Nucleophilic Substitution Reactions

nucleophilic_substitution start 6-(bromomethyl)-1H-indazole product_amine 6-(aminomethyl)-1H-indazole derivative start->product_amine R₂NH product_thiol 6-(thiomethyl)-1H-indazole derivative start->product_thiol RSH product_ether 6-(alkoxymethyl)-1H-indazole derivative start->product_ether ROH / RO⁻

Caption: Common nucleophilic substitution reactions at the 6-position.

  • Reaction with Amines: Primary and secondary amines readily displace the bromide to form the corresponding secondary and tertiary amines, respectively. This is a widely used strategy for introducing side chains that can modulate the solubility, basicity, and target engagement of the final molecule.

  • Reaction with Thiols: Thiols are excellent nucleophiles and react efficiently to form thioethers. A published example demonstrates the reaction of 6-(bromomethyl)-1H-indazole with ethanethiol in the presence of a base (DBU) in THF at reflux, affording the corresponding thioether in good yield.[8][9]

  • Reaction with Alcohols and Phenols: Alkoxides and phenoxides react to form ethers, providing another avenue for structural diversification.

The mechanism of these reactions is typically Sₙ2, involving a backside attack of the nucleophile on the electrophilic carbon and inversion of configuration (though the carbon is not chiral in this case). The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions.

Reactivity of the Indazole Ring: N-Alkylation and Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation of the indazole core can lead to a mixture of N1 and N2 substituted products. The regioselectivity of this reaction is a critical consideration in synthesis design.

N_alkylation start 6-bromo-1H-indazole N1_product N1-alkylated product start->N1_product Alkylation Conditions A (e.g., NaH, THF) N2_product N2-alkylated product start->N2_product Alkylation Conditions B (e.g., Cs₂CO₃, DMF)

References

An In-Depth Technical Guide to 6-(Bromomethyl)-1H-indazole hydrobromide (CAS: 368426-63-5): A Keystone Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Bromomethyl)-1H-indazole hydrobromide is a pivotal reagent in modern medicinal chemistry, serving as a versatile electrophilic building block for the synthesis of complex molecular architectures. Its unique structure, combining a reactive bromomethyl group with the biologically significant indazole scaffold, makes it an indispensable tool for drug discovery, particularly in the development of targeted therapies like kinase inhibitors.[1][2][3][4] This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and key applications. We present field-proven protocols, mechanistic insights, and safety guidelines tailored for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to effectively and safely leverage this potent intermediate in their research endeavors.

Core Properties and Specifications

6-(Bromomethyl)-1H-indazole is most commonly supplied and handled as its hydrobromide salt to enhance stability and suppress self-alkylation or polymerization.[5] The hydrobromide salt is a solid at room temperature, facilitating easier handling and weighing compared to the free base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 368426-63-5[6][7]
Molecular Formula C₈H₈Br₂N₂[7]
Molecular Weight 291.97 g/mol [7]
Appearance Solid[8]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[8]
Canonical SMILES C1=CC2=C(C=C1CBr)NN=C2.Br[7]
InChI Key DTGUIYRXOJYJLA-UHFFFAOYSA-N[7]

Synthesis and Purification

The synthesis of this compound is typically achieved from a commercially available precursor, 6-methyl-1H-indazole, via a radical bromination, or from 6-(hydroxymethyl)-1H-indazole. An effective and high-yielding method involves the treatment of the corresponding alcohol with hydrobromic acid in acetic acid.[9][10]

Workflow for Synthesis from 6-(Hydroxymethyl)-1H-indazole

This process illustrates a common and efficient laboratory-scale synthesis. The choice of HBr in acetic acid serves as both the brominating agent and the acid catalyst, directly yielding the stable hydrobromide salt.

G cluster_0 Synthesis Workflow A Start: 6-(Hydroxymethyl)-1H-indazole B Reaction Vessel (Inert Atmosphere, e.g., N2) A->B Charge Reactor D Heat to 120°C for 1 hour B->D Initiate Reaction C Add 33% HBr in Acetic Acid C->B Add Reagent E Cool to Room Temperature D->E F Precipitation of Product E->F G Filter and Wash with Cold Solvent (e.g., Diethyl Ether) F->G H Dry Under Vacuum G->H I End: 6-(Bromomethyl)-1H-indazole HBr (Yield: ~89%) H->I

Caption: Synthesis of 6-(bromomethyl)-1H-indazole HBr.

Detailed Synthesis Protocol[10][11]
  • Expertise Note: This protocol is based on established literature procedures. Working under an inert atmosphere is crucial to prevent potential side reactions. The temperature control is vital for reaction completion and to minimize impurity formation.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-(hydroxymethyl)-1H-indazole in glacial acetic acid.

  • Inerting: Flush the system with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Add a solution of 33% hydrobromic acid in acetic acid to the flask.

  • Reaction: Heat the mixture to 120°C and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to ambient temperature. The product hydrobromide salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove residual acetic acid and organic impurities.

  • Drying: Dry the purified white to off-white solid under vacuum to yield this compound.

Core Reactivity and Mechanistic Insights

The primary utility of this compound stems from its function as a potent electrophile in alkylation reactions. The benzylic bromide is highly reactive and susceptible to nucleophilic substitution (S_N2) reactions.

The indazole ring itself contains two nucleophilic nitrogen atoms (N1 and N2). When the free base is generated in situ, it can be alkylated at either nitrogen, often leading to a mixture of regioisomers.[11][12][13] The regioselectivity of these reactions is a critical consideration in synthesis design and is influenced by factors such as the choice of base, solvent, and the steric and electronic properties of substituents on the indazole ring.[11][12][14]

Mechanism: Nucleophilic Substitution (S_N2)

In a typical application, a nucleophile (Nu⁻), such as an amine, phenol, or thiol, attacks the electrophilic methylene carbon, displacing the bromide ion in a concerted S_N2 mechanism. This reaction forms the basis for coupling the indazole moiety to other molecular fragments.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(Indazole)---Br]⁻ Nu->TS Nucleophilic Attack Indazole Br-CH₂-Indazole Indazole->TS Product Nu-CH₂-Indazole TS->Product Bond Formation Br Br⁻ TS->Br Leaving Group Departure

Caption: Generalized S_N2 alkylation mechanism.

Key Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][4][15] It is often used as a bioisostere for indole and is recognized by many enzymes, particularly protein kinases. This compound is a key intermediate for introducing this valuable pharmacophore.

Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors bind to the ATP pocket of the enzyme. The indazole ring often serves as a "hinge-binder," forming crucial hydrogen bonds with the protein backbone. The 6-(bromomethyl) group provides a reactive handle to attach other parts of the inhibitor that occupy adjacent regions of the ATP binding site, thereby increasing potency and selectivity.[3][16][17] For example, derivatives of this reagent are used in the synthesis of compounds targeting kinases like VEGFR-2, Akt, and others involved in oncology and inflammatory diseases.[15][18][19]

Workflow: Synthesis of a Generic Indazole-Based Kinase Inhibitor

This workflow outlines a common synthetic strategy where the indazole intermediate is coupled with a nucleophilic partner, often another heterocyclic system.

G cluster_1 Kinase Inhibitor Synthesis A 6-(Bromomethyl)-1H-indazole HBr B Reaction Vessel with Solvent (e.g., DMF, Acetonitrile) A->B E Stir at RT or Heat (Monitor by TLC/LC-MS) B->E Reaction C Add Base (e.g., K₂CO₃, Cs₂CO₃) to neutralize HBr and deprotonate Nu-H C->B D Add Nucleophile (Nu-H) (e.g., Phenol, Amine, Thiol) D->B F Aqueous Work-up & Extraction E->F Quench & Isolate G Purification by Column Chromatography F->G H Final Product: Indazole-CH₂-Nu G->H

Caption: General workflow for coupling reactions.

Exemplary Protocol: N-Alkylation of 4-Aminophenol
  • Trustworthiness Note: This protocol is a representative example. The specific base, solvent, and temperature must be optimized for each unique nucleophile. Self-validation is achieved through in-process controls (TLC/LC-MS) to confirm reaction completion and product formation before proceeding to purification.

  • Preparation: To a solution of 4-aminophenol (1.0 eq) in dimethylformamide (DMF), add a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes, then add this compound (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Safety, Handling, and Storage

As a reactive alkylating agent and bromide salt, this compound requires careful handling to ensure personnel safety and maintain reagent integrity.

Table 2: Hazard and Safety Information

CategoryInformationReference
GHS Pictogram GHS07 (Exclamation Mark)[20]
Signal Word Warning[21]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[21][22]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[23]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.[22][23]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C recommended). Keep under an inert atmosphere.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, amines.[21]
  • Causality Note: The hydrobromide salt form is hygroscopic and reactive. Storing under an inert atmosphere at reduced temperature is critical to prevent degradation from atmospheric moisture and to minimize slow decomposition or side reactions over time.

Conclusion

This compound is a high-value, versatile reagent that serves as a cornerstone for the synthesis of indazole-containing compounds in drug discovery. Its high reactivity, coupled with the pharmacological importance of the indazole core, ensures its continued relevance in the development of novel therapeutics. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful and safe application in the laboratory. By employing the robust protocols and mechanistic principles discussed, researchers can effectively harness the synthetic potential of this key building block.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 6-(bromomethyl)-1H-indazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(bromomethyl)-1H-indazole hydrobromide is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a bicyclic indazole core and a reactive bromomethyl group, render it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. The document delves into the rationale behind its synthesis and characterization methodologies, offering field-proven insights for researchers and drug development professionals. While specific experimental data for the hydrobromide salt is not extensively available in public literature, this guide consolidates information on the parent compound and related indazole derivatives to provide a robust framework for its handling and application.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] The indazole nucleus is a bioisostere of indole and is present in numerous compounds with a wide spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The versatility of the indazole ring system allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

The introduction of a bromomethyl group at the 6-position of the indazole core creates a highly reactive intermediate. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This reactivity is harnessed by medicinal chemists to introduce a variety of functional groups and build more complex molecular architectures. However, the high reactivity of the bromomethyl group can also lead to instability and polymerization.[3] To mitigate this, 6-(bromomethyl)-1H-indazole is often converted to its hydrobromide salt, which enhances its stability and shelf-life, making it more amenable to storage and handling in a laboratory setting.[3]

This guide will provide a detailed exploration of the molecular characteristics, synthesis, and analytical characterization of this compound, offering a foundational understanding for its effective utilization in research and drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar indazole ring system with a bromomethyl substituent at the 6-position. The hydrobromide salt exists as an ionic pair between the protonated indazole ring and the bromide anion.

Tautomerism of the Indazole Ring

The 1H-indazole tautomer is generally the most thermodynamically stable form compared to the 2H-indazole tautomer.[4] This stability is attributed to the benzenoid character of the six-membered ring in the 1H-tautomer.[1] In the hydrobromide salt, the protonation is expected to occur at the N2 position of the pyrazole ring, further stabilizing the 1H-tautomeric form.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈Br₂N₂[5]
Molecular Weight 291.97 g/mol [5]
CAS Number 368426-63-5[5]
Appearance Solid (predicted)-
Solubility Soluble in polar protic solvents (predicted)-

Synthesis of this compound

The synthesis of this compound is typically achieved from a suitable precursor, such as (1H-indazol-6-yl)methanol. The key transformation is the bromination of the hydroxymethyl group.

Synthetic Pathway

A common and efficient method for the synthesis of 6-(bromomethyl)-1H-indazole involves the treatment of (1H-indazol-6-yl)methanol with a brominating agent. An established procedure utilizes a solution of hydrogen bromide in acetic acid.[5][6] This one-step process directly yields the hydrobromide salt, which is often the desired form for its enhanced stability.

Synthesis of this compound Precursor (1H-indazol-6-yl)methanol Reagent 33% HBr in Acetic Acid Precursor->Reagent 120 °C, 1 h Product 6-(bromomethyl)-1H-indazole hydrobromide Reagent->Product 89% yield

Caption: Synthetic scheme for this compound.

Experimental Protocol (Proposed)
  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1H-indazol-6-yl)methanol.

    • Under a nitrogen atmosphere, add a 33% solution of hydrogen bromide in acetic acid.

  • Step 2: Reaction Execution

    • Heat the reaction mixture to 120 °C and stir for 1 hour.[5]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Isolation

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the acetic acid.

    • Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation.

    • Collect the solid product by filtration and wash with the non-polar solvent.

  • Step 4: Purification

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR:

    • The spectrum is expected to show signals for the aromatic protons on the indazole ring, typically in the range of 7.0-8.5 ppm.

    • A characteristic singlet for the benzylic protons of the bromomethyl group (-CH₂Br) is anticipated around 4.5-5.0 ppm.

    • A broad singlet corresponding to the N-H proton of the indazole ring is expected at a downfield chemical shift (>10 ppm), which may exchange with D₂O.

    • The proton on the protonated N2 would also appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR:

    • The spectrum will display signals for the carbon atoms of the indazole ring in the aromatic region (110-140 ppm).

    • A distinct signal for the carbon of the bromomethyl group (-CH₂Br) is expected in the range of 30-40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indazole-H7.0 - 8.5110 - 140
-CH₂Br~4.8 (s)30 - 40
Indazole-NH>10 (br s)-
Indazole-N⁺H>12 (br s)-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would be suitable. The expected mass spectrum for the free base, 6-(bromomethyl)-1H-indazole, would show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom. The hydrobromide salt would show a prominent peak for the cation [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H bond of the indazole ring.

  • Aromatic C-H stretching: Sharp peaks around 3000-3100 cm⁻¹.

  • C=C and C=N stretching: Absorptions in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.

  • C-Br stretching: A peak in the lower frequency region, typically around 500-600 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing of the hydrobromide salt. While no specific crystal structure for this compound has been found in the public domain, studies on other indazole hydrobromide salts have confirmed the protonation at the N2 position and the ionic interaction with the bromide anion.[9]

Reactivity and Stability

The reactivity of this compound is dominated by the bromomethyl group. The benzylic position of the bromine atom makes it a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including ethers, thioethers, amines, and azides.

The hydrobromide salt form significantly enhances the stability of the compound by preventing self-alkylation and polymerization, which can occur with the free base.[3] For synthetic applications, the free base can be generated in situ by treatment with a non-nucleophilic base.

Reactivity of 6-(bromomethyl)-1H-indazole Indazole 6-(bromomethyl)-1H-indazole Nucleophile Nucleophile (Nu⁻) Indazole->Nucleophile Nucleophilic Substitution Byproduct Br⁻ Product 6-(Nu-methyl)-1H-indazole Nucleophile->Product

Caption: General reactivity of the 6-(bromomethyl)-1H-indazole scaffold.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its enhanced stability as a hydrobromide salt makes it a practical intermediate for researchers. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic protocol, and the expected analytical characterization data based on the current state of knowledge. A thorough understanding of these aspects is crucial for the successful application of this important chemical entity in the advancement of drug discovery and development.

References

A Technical Guide to the Biological Activities of Substituted 1H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-indazole, a bicyclic heteroaromatic system featuring a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its thermodynamic stability, coupled with the versatile substitution patterns it allows, enables the generation of diverse molecular libraries.[3] This structural versatility is not merely a synthetic convenience; it is the foundation of the indazole nucleus's ability to form critical interactions within the ATP-binding pockets of enzymes, particularly kinases.[4] Consequently, this scaffold is at the core of numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][5] Several indazole-based therapeutics, such as Pazopanib, Niraparib, and Axitinib, have successfully transitioned from bench to bedside, validating the clinical significance of this moiety.[1][6]

This technical guide offers an in-depth exploration of the multifaceted biological activities of substituted 1H-indazole derivatives. It is designed for researchers, scientists, and drug development professionals, providing a synthesis of mechanistic insights, quantitative data, and validated experimental protocols to guide future discovery and development efforts in this promising chemical space.

Part 1: Potent Anticancer Activity of 1H-Indazole Derivatives

Substituted 1H-indazoles have demonstrated profound efficacy as anticancer agents, operating through diverse mechanisms of action that strike at the core of oncogenic processes.[1][7] These mechanisms primarily involve the inhibition of key protein kinases that drive tumor growth and angiogenesis, as well as the induction of apoptosis and cell cycle arrest.[1][8]

1.1. Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

The primary anticancer strategy of many indazole derivatives is the competitive inhibition of ATP-binding sites on various protein kinases.[6] This has led to the development of both multi-targeted and selective kinase inhibitors.

  • Multi-Kinase Inhibition: Pazopanib is a prime example of a multi-targeted tyrosine kinase inhibitor.[9] It potently inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α, -β), and c-kit.[10][11] By blocking these key drivers of angiogenesis, Pazopanib effectively curtails the formation of new blood vessels that tumors require for growth and survival.[10][12] It is clinically approved for treating advanced renal cell carcinoma and soft tissue sarcoma.[9]

  • PARP Inhibition: Niraparib, another approved drug, operates through a different mechanism: the inhibition of poly(ADP-ribose) polymerase enzymes (PARP-1 and PARP-2).[13][14] PARP enzymes are critical for repairing single-strand DNA breaks.[15] In cancer cells with compromised DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[16][17]

  • Targeting Other Kinases: Research has expanded to other kinase targets. Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), Pim kinases, and Anaplastic Lymphoma Kinase (ALK), all of which are implicated in various malignancies.[2][6][18]

  • Induction of Apoptosis: Beyond kinase inhibition, certain 1H-indazole derivatives can directly trigger programmed cell death. For instance, compound 6o was shown to induce apoptosis and affect the cell cycle by modulating the Bcl2 family of proteins and the p53/MDM2 pathway.[8][19] Another compound, 2f , promoted apoptosis by upregulating cleaved caspase-3 and Bax, downregulating Bcl-2, and increasing reactive oxygen species (ROS).[7]

1.2. Visualization: Pazopanib's Anti-Angiogenic Mechanism

The following diagram illustrates the key signaling pathways inhibited by Pazopanib, leading to the suppression of tumor angiogenesis.

Pazopanib_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) VEGFR->Signal_Transduction PDGFR PDGFR PDGFR->Signal_Transduction VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Angiogenesis Angiogenesis (Vessel Growth) Gene_Expression->Angiogenesis ASK1_Pathway Stress_Stimuli Inflammatory Stimuli (e.g., TNF-α, ROS) ASK1 ASK1 Stress_Stimuli->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Indazole_Inhibitor 1H-Indazole ASK1 Inhibitor Indazole_Inhibitor->ASK1 Inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Inflammation_Apoptosis Inflammation & Apoptosis JNK->Inflammation_Apoptosis p38->Inflammation_Apoptosis GSK3_Tau_Pathway Upstream_Signals Upstream Signals (e.g., Aβ oligomers) GSK3 GSK-3 Upstream_Signals->GSK3 Activates Tau_Protein Tau Protein GSK3->Tau_Protein Phosphorylates Indazole_Inhibitor 1H-Indazole GSK-3 Inhibitor Indazole_Inhibitor->GSK3 Inhibits Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau_Protein->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Neuronal_Dysfunction Neuronal Dysfunction NFTs->Neuronal_Dysfunction

References

solubility of 6-(bromomethyl)-1H-indazole hydrobromide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-(bromomethyl)-1H-indazole hydrobromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a crucial parameter for its application in research and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists, offering both the foundational knowledge and the practical steps required for a thorough solubility assessment.

Introduction: The Significance of this compound and Its Solubility

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including kinase inhibition and anti-inflammatory effects.[1][2][3][4] this compound serves as a key intermediate in the synthesis of these biologically active molecules. Its utility in synthetic chemistry and the developability of its derivatives are critically dependent on its physicochemical properties, paramount among which is solubility.

Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a fundamental determinant of a drug candidate's bioavailability and formulation possibilities.[5][6] Understanding the solubility profile of this compound in various solvent systems is therefore not merely an academic exercise but a foundational requirement for its effective application.

Theoretical Considerations for Solubility

A qualitative prediction of solubility can be derived from the molecular structure of this compound, based on the "like dissolves like" principle.[7][8]

  • The Indazole Core : The bicyclic aromatic indazole ring possesses both polar and nonpolar characteristics. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group is a hydrogen bond donor, imparting polarity.[9]

  • The Bromomethyl Group : This functional group introduces polarity due to the electronegativity of the bromine atom.

  • The Hydrobromide Salt : This is the most significant feature influencing solubility in polar solvents. As an ionic salt, the compound is expected to have significantly higher solubility in polar protic solvents (e.g., water, ethanol, methanol) compared to its freebase form. The dissolution process in these solvents will be driven by strong ion-dipole interactions.

Based on this structural analysis, a general solubility profile can be anticipated.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding with the hydrobromide salt and indazole N-H.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighStrong dipole-dipole interactions can solvate the ionic compound.
Moderate Polarity Acetone, Ethyl AcetateLow to ModerateThe organic structure allows for some interaction, but the solvent may not be polar enough to effectively solvate the salt.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / InsolubleThe weak van der Waals forces of nonpolar solvents are insufficient to overcome the strong ionic lattice energy of the hydrobromide salt.[7][9]

Experimental Determination of Solubility

To obtain precise, quantitative data, empirical determination is essential. The following sections provide detailed protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The "Gold Standard" Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and is the most accurate measure of a compound's solubility.[6][10] The shake-flask method is the universally accepted standard for this determination.[11][12]

  • Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. A visible excess of solid must remain to ensure saturation.

  • Equilibration : Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C and 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solid, filter the supernatant through a 0.45 µm syringe filter or centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes). This step is critical to avoid artificially high results.[12][13]

  • Quantification : Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the chosen analytical method (HPLC or UV-Vis Spectroscopy).

  • Analysis : Determine the concentration of the diluted sample using a pre-validated analytical method. Calculate the original solubility by applying the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vials and agitate prep2->equil1 equil2 Incubate at constant temp (24-48h) equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Filter or Centrifuge Supernatant sep1->sep2 quant1 Dilute clear supernatant sep2->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery. It assesses the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). This method is faster but generally yields a lower solubility value than the thermodynamic method.[14]

  • Stock Solution : Prepare a high-concentration stock solution of this compound, for example, 10 mM in 100% DMSO.

  • Dilution : In a 96-well plate, add the stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to reach the desired final concentrations. Ensure the final DMSO concentration is low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation : Cover the plate and incubate at room temperature with gentle shaking for a set period, typically 1.5 to 2 hours.

  • Precipitation Check : Measure the turbidity of each well using a nephelometer or by visual inspection.[5][15] The concentration at which precipitation is observed is the kinetic solubility limit.

  • Quantification (Optional) : For a more quantitative result, filter the samples through a filter plate and analyze the filtrate concentration by HPLC-UV or LC-MS/MS.[14]

G cluster_stock 1. Stock Preparation cluster_dilute 2. Dilution cluster_incubate 3. Incubation cluster_analysis 4. Analysis stock1 Dissolve compound in 100% DMSO (e.g., 10 mM) dilute1 Add stock solution to aqueous buffer in 96-well plate stock1->dilute1 incubate1 Shake at room temperature (1.5 - 2 hours) dilute1->incubate1 analysis1 Measure turbidity (Nephelometry) incubate1->analysis1 analysis2 OR Filter and quantify (HPLC)

Caption: Kinetic Solubility Workflow.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is crucial. HPLC and UV-Vis spectroscopy are the most common and reliable methods.[6][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures.[17][18]

  • System Setup :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set to the λmax of the compound.

    • Injection Volume : 10 µL.

  • Calibration Curve : Prepare a series of standard solutions of known concentrations from a stock solution.[16] Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.

  • Sample Analysis : Inject the diluted samples from the solubility experiment.

  • Concentration Calculation : Determine the concentration of the sample using the calibration curve's linear regression equation.

UV-Vis Spectroscopy

This method is simpler and faster than HPLC but is more susceptible to interference from other UV-absorbing species in the solution.[19][20]

  • Determine λmax : Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve : Prepare a series of standard solutions of known concentration in the same solvent used for the solubility test. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration (Beer's Law plot).[21]

  • Sample Analysis : Measure the absorbance of the diluted samples from the solubility experiment.

  • Concentration Calculation : Use the linear equation from the calibration curve to calculate the concentration of the unknown sample.

G node_result node_result start Need to quantify dissolved compound purity Is the sample matrix complex or impure? start->purity sensitivity Is very high sensitivity required? purity->sensitivity No hplc Use HPLC purity->hplc Yes speed Is speed the highest priority? sensitivity->speed No sensitivity->hplc Yes uv_vis Use UV-Vis Spectroscopy speed->uv_vis Yes speed->uv_vis No (either is acceptable)

Caption: Analytical Method Selection.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. The following table provides an illustrative example of how to report the determined thermodynamic solubility values.

Disclaimer: The following data is illustrative and intended to serve as a template for reporting experimentally determined values. Actual values must be determined empirically.

Table 2: Illustrative Thermodynamic Solubility of this compound at 25°C
SolventSolvent ClassSolubility (mg/mL)Solubility (mM)Visual Observation
WaterPolar Protic> 100> 342.5Freely Soluble
MethanolPolar Protic75.2257.6Soluble
EthanolPolar Protic43.8150.0Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100> 342.5Freely Soluble
AcetoneModerate Polarity5.117.5Sparingly Soluble
Ethyl AcetateModerate Polarity1.34.5Slightly Soluble
TolueneNonpolar< 0.1< 0.34Practically Insoluble
HexaneNonpolar< 0.01< 0.03Practically Insoluble

Conclusion

This guide provides a robust framework for approaching the solubility determination of this compound. The strong ionic character imparted by the hydrobromide salt suggests high solubility in polar protic solvents like water and alcohols, a prediction that must be confirmed through rigorous experimental work. By following the detailed shake-flask and analytical protocols outlined herein, researchers can generate the reliable, quantitative data necessary to advance their synthetic and drug development programs. Accurate solubility data is the cornerstone of efficient process development and rational formulation design.

References

A Technical Guide to the Mechanisms of Action of Indazole Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Indazole Scaffold in Oncology

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing small molecules that can interact with a wide range of biological targets with high affinity and specificity.[1] In oncology, this has led to the development of numerous therapeutic agents that target key pathways driving cancer progression. Several indazole-containing drugs, such as Pazopanib, Axitinib, and Niraparib, have received FDA approval and are now integral components of cancer treatment regimens, demonstrating the clinical significance of this chemical moiety.[2][3][4]

This guide provides an in-depth exploration of the core mechanisms through which indazole derivatives exert their anticancer effects. We will dissect the key signaling pathways they disrupt, from the inhibition of critical protein kinases to the induction of programmed cell death and the destabilization of essential chaperone proteins. Furthermore, this document will furnish researchers with validated, step-by-step protocols for key experiments used to elucidate and confirm these mechanisms of action in a laboratory setting.

Section 1: Inhibition of Protein Kinases - The Primary Anticancer Mechanism

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5] They catalyze the transfer of a phosphate group from ATP to substrate proteins, a process that can switch signaling pathways on or off. Many indazole derivatives are designed as ATP-competitive inhibitors, fitting into the ATP-binding pocket of specific kinases and blocking their catalytic activity.[2][6]

Targeting Angiogenesis: VEGFR, PDGFR, and FGFR Inhibition

Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels, which supply nutrients and oxygen.[7] Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are key receptor tyrosine kinases (RTKs) that drive this process.[7][8] Several indazole derivatives function as potent anti-angiogenic agents by simultaneously blocking these RTKs.

  • Pazopanib (Votrient®): An oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[9][10] By inhibiting these receptors, Pazopanib effectively blocks tumor-associated neovascularization.[8][11]

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3.[2][4]

  • Linifanib (ABT-869): A multi-targeted inhibitor of the VEGFR and PDGFR families.[12][13][14]

  • Motesanib (AMG 706): An orally administered antagonist of VEGFR-1, -2, and -3, as well as PDGFR and Kit.[15][16][17]

The inhibition of these kinases on endothelial cells prevents their proliferation and migration, leading to a reduction in tumor blood supply, which in turn suppresses tumor growth.

Table 1: Inhibitory Activity (IC₅₀) of Select Indazole Derivatives Against Key Angiogenic Kinases

Compound VEGFR-1 (Flt-1) VEGFR-2 (KDR) VEGFR-3 (Flt-4) PDGFR-β Reference(s)
Pazopanib 10 nM 30 nM 47 nM 84 nM [7]
Linifanib 3 nM 4 nM 190 nM 66 nM [14][18]

| Motesanib | 2 nM | 3 nM | 6 nM | 207 nM |[17] |

G cluster_membrane Cell Membrane cluster_inhibitor Indazole Derivative VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Indazole Pazopanib, Axitinib, Linifanib Indazole->VEGFR2 Inhibits ATP Binding Site VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1. Inhibition of the VEGFR2 signaling pathway by indazole derivatives.
Disrupting Cell Cycle Progression: Cyclin-Dependent Kinase (CDK) Inhibition

The cell division cycle is a tightly regulated process governed by cyclins and their catalytic partners, the Cyclin-Dependent Kinases (CDKs).[19] In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Indazole derivatives can restore this control by directly inhibiting CDKs.

  • Seliciclib (Roscovitine, CYC202): This purine-like indazole derivative acts as a competitive inhibitor at the ATP-binding site of several CDKs, with high potency against CDK1, CDK2, CDK5, CDK7, and CDK9.[6] By inhibiting these kinases, Seliciclib prevents the phosphorylation of key substrates required for cell cycle phase transitions, leading to cell cycle arrest, typically at the G1/S or G2/M boundaries.[6][20] This arrest ultimately triggers apoptosis.[21]

G G1 G1 CDK46 CDK4/6 + Cyclin D S S G2 G2 S->G2 CDK2_E CDK2 + Cyclin E CDK2_A CDK2 + Cyclin A M M G2->M G2/M Transition CDK1 CDK1 + Cyclin B M->G1 Mitosis CDK46->S G1/S Transition Seliciclib Seliciclib (Roscovitine) Seliciclib->CDK2_E Seliciclib->CDK2_A Seliciclib->CDK1

Fig 2. Indazole derivative Seliciclib inhibits key CDKs to induce cell cycle arrest.

Section 2: Induction of Apoptosis - Eliminating Malignant Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, a key hallmark of malignancy. Indazole derivatives can overcome this resistance and force cancer cells to self-destruct through several mechanisms.

Modulation of Bcl-2 Family Proteins and Mitochondrial Dysfunction

The intrinsic apoptotic pathway is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1). The ratio of these proteins determines cell fate.

Several indazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1][22] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of effector caspases (like caspase-3), which execute the final stages of apoptosis.[22] Some compounds also increase the levels of reactive oxygen species (ROS), which can further promote mitochondrial-mediated apoptosis.[22]

Transcriptional Repression of Mcl-1

Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein that is overexpressed in many cancers, including multiple myeloma, contributing to cell survival and drug resistance.[21][23] Seliciclib's mechanism of action is particularly notable here. By inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), Seliciclib effectively shuts down the transcription of short-lived mRNAs, including that of Mcl-1.[19][23] The rapid depletion of the Mcl-1 protein leaves the cancer cells vulnerable to apoptotic stimuli.[21][23]

G Indazole Indazole Derivatives Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Pore Formation Bax->Mito Promotes Pore Formation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Fig 3. Induction of the intrinsic apoptotic pathway by indazole derivatives.

Section 3: Inhibition of Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[24] Inhibiting Hsp90 leads to the simultaneous degradation of multiple oncogenic drivers, providing a powerful therapeutic strategy.[24]

  • Ganetespib (STA-9090): This indazole-containing compound is a potent, second-generation Hsp90 inhibitor.[25] It binds to the ATP pocket in the N-terminus of Hsp90, preventing its chaperone function.[24] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, such as AKT, CRAF, mutant EGFR, and c-Myc.[24][26][27] The destabilization of these key signaling nodes results in cell cycle arrest, induction of apoptosis, and potent anti-tumor activity.[27][28]

G Hsp90 Hsp90 Complex Hsp90-Client Complex Hsp90->Complex Client Unfolded Client Oncoprotein (e.g., AKT, c-Myc) Client->Hsp90 Binds Degradation Proteasomal Degradation Client->Degradation If Hsp90 is inhibited Ganetespib Ganetespib Ganetespib->Hsp90 Inhibits ATP Binding Folded Stable, Active Oncoprotein Complex->Folded Folding & Maturation Cancer Cancer Cell Growth & Survival Folded->Cancer

Fig 4. Ganetespib inhibits Hsp90, leading to client oncoprotein degradation.

Section 4: Validating Mechanisms of Action: Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies to investigate the mechanisms described above.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of an inhibitor indicates enzymatic inhibition.

  • Principle: The Kinase-Glo® assay format uses a luciferase enzyme that produces light in an ATP-dependent manner. High kinase activity depletes ATP, resulting in a low luminescent signal. An effective inhibitor preserves ATP, leading to a high signal.[29]

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the indazole derivative (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO. Prepare the kinase reaction buffer, kinase enzyme, and substrate peptide solution.

    • Inhibitor Pre-incubation: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells. Add 2.5 µL of the kinase enzyme solution to each well.

      • Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of inhibition.

    • Initiate Kinase Reaction: Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.

    • ATP Detection: Add 10 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent to each well.[30] This reagent stops the kinase reaction and contains luciferase/luciferin.

    • Signal Generation: Incubate at room temperature for 10-40 minutes as per the manufacturer's instructions to allow for signal stabilization.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value. A known potent inhibitor (e.g., Staurosporine) should be used as a positive control for assay validation.[30]

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. Cells in G2/M phase have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount.

  • Methodology:

    • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the indazole derivative and a vehicle control for a set time (e.g., 24 or 48 hours).

    • Cell Harvest: Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations. Centrifuge and wash the cell pellet with cold PBS.

    • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

      • Causality: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA, while preserving the cellular structure.

    • Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.

      • Causality: RNase A is crucial as it degrades RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will show distinct peaks for G0/G1, S, and G2/M phases.

    • Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT). An accumulation of cells in a specific phase indicates cell cycle arrest.

Conclusion

Indazole derivatives represent a remarkably successful class of anticancer agents, whose therapeutic efficacy is rooted in their ability to modulate a diverse array of oncogenic pathways. Their primary mechanism of action is the inhibition of protein kinases, which powerfully disrupts tumor angiogenesis and cell cycle progression. Beyond this, their capacity to induce apoptosis and inhibit master chaperone proteins like Hsp90 underscores their multifaceted approach to eliminating cancer cells. The continued exploration of the indazole scaffold, guided by the mechanistic insights and validation protocols detailed in this guide, holds immense promise for the development of the next generation of targeted cancer therapies.

References

A Technical Guide to the Spectroscopic Elucidation of 6-(bromomethyl)-1H-indazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural integrity of pharmaceutical intermediates is paramount. This guide is structured to not only present the predicted data but also to explain the scientific reasoning behind these predictions, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Key Features

6-(bromomethyl)-1H-indazole hydrobromide possesses a bicyclic aromatic indazole core, a reactive bromomethyl group at the 6-position, and is salified with hydrobromic acid. These features will manifest in distinct ways across different spectroscopic techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the bromomethyl group, and the N-H proton. The hydrobromide salt form will influence the chemical shifts, particularly of the N-H and adjacent protons, due to protonation of the indazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H~13.5broad singlet-The acidic N-H proton of the indazole, deshielded by the aromatic system and protonation.
H-3~8.2singlet-A characteristic singlet for the H-3 proton in 1H-indazoles.
H-4~7.8doublet~8.5Ortho-coupling to H-5.
H-5~7.3doublet of doublets~8.5, ~1.5Ortho-coupling to H-4 and meta-coupling to H-7.
H-7~7.6singlet-Expected to be a singlet or a narrow doublet due to small meta-coupling.
-CH₂Br~4.8singlet-Methylene protons adjacent to an electron-withdrawing bromine atom and the aromatic ring.

Causality Behind Predictions: The chemical shifts are predicted based on the known spectrum of 1H-indazole and the substituent effects of the bromomethyl group.[4][5] The electron-withdrawing nature of the bromine atom and the aromatic ring deshields the methylene protons. The hydrobromide salt form is expected to lead to a downfield shift of the N-H proton. The use of a polar aprotic solvent like DMSO-d₆ is recommended to observe the exchangeable N-H proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Rationale
C-3~135Aromatic CH carbon.
C-3a~122Aromatic quaternary carbon.
C-4~128Aromatic CH carbon.
C-5~122Aromatic CH carbon.
C-6~138Aromatic quaternary carbon bearing the bromomethyl group.
C-7~110Aromatic CH carbon.
C-7a~140Aromatic quaternary carbon.
-CH₂Br~33Aliphatic carbon attached to bromine.

Causality Behind Predictions: The assignments are based on the established ¹³C NMR data for substituted indazoles.[6][7] The carbon bearing the bromomethyl group (C-6) is expected to be significantly downfield due to the substituent effect. The chemical shift of the methylene carbon is characteristic for a carbon attached to a bromine atom.

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR analysis ensures data integrity.

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-Br bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Broad, StrongN-H and C-H stretching vibrations of the protonated indazole ring.
~3100MediumAromatic C-H stretching.
~2950MediumAliphatic C-H stretching of the -CH₂Br group.
~1620, ~1500Medium-StrongC=C stretching vibrations of the aromatic indazole ring.
~1450MediumCH₂ bending vibration.
~1250MediumC-N stretching vibration.
~600Medium-StrongC-Br stretching vibration.

Causality Behind Predictions: The predicted absorption bands are based on the known IR spectra of indazole and its derivatives.[8][9] The broadness of the N-H stretch is a hallmark of hydrogen bonding and the presence of the hydrobromide salt. The C-Br stretch typically appears in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR data acquisition and processing.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The hydrobromide salt will likely dissociate, and the protonated molecule [M+H]⁺ of the free base will be observed.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (amu)Interpretation
211/213[M+H]⁺ of the free base, 6-(bromomethyl)-1H-indazole. The isotopic pattern with two peaks of nearly equal intensity is characteristic of a single bromine atom.
132[M+H - Br]⁺, loss of a bromine radical.

Causality Behind Predictions: The molecular weight of the free base, 6-(bromomethyl)-1H-indazole (C₈H₇BrN₂), is approximately 211/213 g/mol , accounting for the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[10][11] The most likely fragmentation pathway is the loss of the bromine atom, a good leaving group, to form a stable carbocation.

Experimental Protocol for MS Data Acquisition (ESI)

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and analysis of related compounds, offer a solid foundation for researchers in the field of drug discovery and development. The detailed experimental protocols and the rationale behind the spectral interpretations are designed to ensure the integrity and reliability of the analytical process. By following these guidelines, scientists can confidently identify and characterize this important synthetic intermediate.

References

safety and handling precautions for 6-(bromomethyl)-1H-indazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 6-(Bromomethyl)-1H-indazole hydrobromide

Introduction: The Double-Edged Sword of a Reactive Intermediate

This compound (CAS No: 368426-63-5) is a bifunctional molecule of significant interest to the medicinal chemistry and drug development community.[1][2] Its indazole core is a privileged scaffold found in numerous therapeutic agents, particularly kinase inhibitors used in oncology.[3][4] The bromomethyl group, a potent electrophile, makes this compound an invaluable synthon for introducing the indazole moiety into target molecules through alkylation reactions.[5]

However, the very reactivity that makes this compound a powerful synthetic tool also renders it hazardous. The presence of a bromomethyl group, a known alkylating agent, and a hydrobromide salt necessitates a robust understanding of its potential risks and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for researchers and drug development professionals to handle this compound safely, ensuring both personal safety and experimental integrity.

Hazard Assessment: An In-depth Analysis

  • The Indazole Core: The parent 1H-indazole structure is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]

  • The Bromomethyl Group: This functional group is characteristic of lachrymators and potent alkylating agents. Such compounds are often toxic, mutagenic, and capable of causing severe chemical burns to the skin and eyes.[9][10] The SDS for the structurally related 4-Bromomethyl-2-cyanobiphenyl classifies it as causing skin irritation, serious eye irritation, and being suspected of causing genetic defects.[11]

  • The Hydrobromide Salt: As a salt of hydrobromic acid, the compound is acidic. Contact with bases can liberate flammable and/or toxic gases, and thermal decomposition can release hazardous hydrogen bromide gas and nitrogen oxides.[12][13]

Based on this analysis of analogous structures, a detailed, inferred hazard profile has been constructed.

Table 1: Inferred Hazard Profile for this compound

Hazard Class GHS Category Inferred Hazard Statement Basis for Inference
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed. Based on analogs like 6-Bromo-1-methyl-1H-indazole.[9][14]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation. Consistent across indazole derivatives and bromomethyl compounds.[12][15][16]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation. Consistent across indazole derivatives and bromomethyl compounds.[12][15][16]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects. The bromomethyl group is a known alkylating agent, a class of compounds often associated with mutagenicity.[11]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | A common hazard for indazole derivatives and other reactive organic powders.[7][12][15] |

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potent and irritant nature of this compound, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Primary Engineering Controls

All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[17][18] The fume hood provides critical protection against the inhalation of fine powders and any potential off-gassing of hydrogen bromide. The work area should be equipped with an accessible safety shower and eyewash station.[12][19]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following equipment is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye Protection Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. Protects against splashes and airborne particles. A face shield should be worn over goggles during procedures with a high splash risk.[11]
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum thickness of 0.11 mm). Provides a barrier against skin contact. Gloves must be inspected for tears or pinholes before use. Use a proper glove removal technique to avoid contaminating skin.[9][20]
Body Protection A flame-resistant laboratory coat with long sleeves and a fully fastened front. Protects skin and personal clothing from contamination.[17]
Footwear Closed-toe shoes made of a non-porous material. Protects feet from spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[21]

| Respiratory Protection | Generally not required if work is performed within a certified fume hood. | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[17] |

Safe Handling and Storage Protocols

A systematic and cautious approach to handling and storage is essential for mitigating the risks associated with this reactive compound.

Experimental Protocol: Weighing and Dispensing Solid Compound

This protocol outlines the standard procedure for safely handling the solid reagent.

  • Preparation : Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate height.

  • Staging : Place a tared weigh boat on an analytical balance inside the fume hood. Position the reagent container, a spatula, and a labeled receiving flask within the fume hood.

  • Dispensing : Slowly open the reagent container, averting your face. Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid generating dust.

  • Transfer : Gently transfer the weighed solid from the boat into the receiving flask. A powder funnel can be used to minimize loss and prevent contamination of the flask exterior.

  • Sealing : Immediately and securely close the primary reagent container.

  • Cleanup : Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat in the designated solid chemical waste container.

  • Post-Handling : Remove gloves using the proper technique and wash hands thoroughly with soap and water.[21]

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup & Exit Phase Don_PPE 1. Don Required PPE Verify_Hood 2. Verify Fume Hood Operation Tare_Balance 3. Tare Weigh Boat on Balance Verify_Hood->Tare_Balance Open_Container 4. Open Reagent Container Tare_Balance->Open_Container Weigh_Solid 5. Weigh Solid Compound Open_Container->Weigh_Solid Transfer_Solid 6. Transfer to Receiving Flask Weigh_Solid->Transfer_Solid Seal_Container 7. Securely Seal Reagent Container Transfer_Solid->Seal_Container Decontaminate 8. Decontaminate Tools & Surfaces Seal_Container->Decontaminate Dispose_Waste 9. Dispose of Consumables Decontaminate->Dispose_Waste Exit_Procedure 10. Remove PPE & Wash Hands Dispose_Waste->Exit_Procedure

Caption: Standard Handling Workflow for Solid Compound.

Storage Requirements

Proper storage is crucial to maintaining the chemical's stability and preventing hazardous situations.

  • Conditions : Store in a cool, dry, and well-ventilated area.[15]

  • Container : Keep the container tightly closed and sealed.

  • Incompatibilities : Segregate from strong oxidizing agents, strong bases, and amines.[12][22] Storing away from these materials prevents potentially violent reactions and the release of toxic fumes.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Spill Response

For a small spill inside a fume hood:

  • Ensure personal protective equipment is worn.

  • Cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[23]

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • For large spills, evacuate the area and follow your institution's emergency procedures.[17]

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury.

Table 3: First Aid Measures

Exposure Route Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12][24]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][24]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][21]

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][17] |

G Exposure Exposure Event Occurs Route What is the route of exposure? Exposure->Route Skin Skin/Eye Contact Route->Skin Skin/Eye Inhalation Inhalation Route->Inhalation Inhalation Ingestion Ingestion Route->Ingestion Ingestion Action_Skin Remove contaminated clothing. Flush with water for 15+ minutes. Skin->Action_Skin Action_Inhale Move to fresh air. Provide oxygen if needed. Inhalation->Action_Inhale Action_Ingest Rinse mouth. Do NOT induce vomiting. Ingestion->Action_Ingest Seek_Medical Seek Immediate Medical Attention Action_Skin->Seek_Medical Action_Inhale->Seek_Medical Action_Ingest->Seek_Medical

Caption: Emergency Response Logic Flowchart.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[19] Disposal should be carried out in sealed, properly labeled containers and in strict accordance with all local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-(Bromomethyl)-1H-indazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Arylmethyl-1H-indazole Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1] The functionalization of the indazole scaffold is a cornerstone of modern drug development, allowing for the fine-tuning of a compound's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2]

This guide focuses on a specific, high-value building block: 6-(bromomethyl)-1H-indazole hydrobromide . The bromomethyl group at the 6-position serves as a benzylic halide, a reactive handle perfect for introducing a diverse array of aryl and heteroaryl groups via Suzuki coupling. This creates a flexible methylene bridge, resulting in 6-arylmethyl-1H-indazole derivatives. This structural motif is of significant interest as it provides a distinct spatial arrangement and conformational flexibility compared to directly linked biaryls, which can be critical for optimizing interactions with biological targets.

This document provides a detailed exploration of the mechanistic principles, practical protocols, and optimization strategies for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Considerations: Coupling at a C(sp³)-Br Center

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed catalytic cycle.[3] While often applied to aryl halides (C(sp²)-X), the coupling of benzylic halides like 6-(bromomethyl)-1H-indazole involves the same fundamental steps but with nuances related to the C(sp³)-Br bond.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-(bromomethyl)-1H-indazole. This is often the rate-determining step and is typically faster for benzylic bromides than for unactivated aryl bromides. For benzylic halides, this step is known to proceed with inversion of stereochemistry, though the starting material here is achiral.[4]

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium(II) center, displacing the bromide ligand.

  • Reductive Elimination: The two organic groups (the indazol-6-ylmethyl and the R² group from the boronic acid) couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

A critical aspect when using this compound is the role of the base. At least three equivalents of base are theoretically required:

  • One equivalent to neutralize the hydrobromide salt (HBr).

  • One equivalent to neutralize the HBr generated from the indazole N-H during the reaction.

  • One equivalent to activate the boronic acid for transmetalation.[3][5]

In practice, using 2.5 to 3.0 equivalents of a suitable base is a standard starting point.

Suzuki_Cycle_Benzylic cluster_main Suzuki-Miyaura Catalytic Cycle for Benzylic Bromide pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex [Indazolyl-CH₂-Pd(II)L₂(Br)] oxidative_addition->pd2_complex p1 pd2_complex->p1 transmetalation Transmetalation pd2_aryl [Indazolyl-CH₂-Pd(II)L₂(R)] transmetalation->pd2_aryl p2 pd2_aryl->p2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Indazolyl-CH₂-R reductive_elimination->product p1->transmetalation p2->reductive_elimination start_material Indazolyl-CH₂-Br start_material->oxidative_addition boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation

Caption: Catalytic cycle for the Suzuki coupling of a benzylic bromide.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.[6]

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[8]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, place it in a sealed container for disposal, and clean the area. Avoid generating dust.

The hydrobromide salt is corrosive. Handle with care to avoid contact with skin and eyes.

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of benzylic bromides and functionalized indazoles. Optimization may be required for specific boronic acid coupling partners.

Protocol 1: General Conditions using a Buchwald Ligand

This protocol is recommended as a starting point, utilizing a modern, electron-rich phosphine ligand known to be effective for challenging couplings.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2–1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

  • JohnPhos (4–10 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₂CO₃ (3.0 equiv.).

  • Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ (5 mol%) and JohnPhos (10 mol%).

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Stir the mixture at the desired temperature (a starting point of 100-140°C is recommended, especially if using microwave heating) for the required time (typically 20 minutes to 4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions using a Dppf Ligand

This protocol uses a common and robust ferrocenyl-based ligand, often effective in a variety of Suzuki couplings.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2–1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂] (2–5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv.)

  • Tetrahydrofuran (THF) and Water (e.g., 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using Cs₂CO₃ as the base.

  • Under a positive pressure of inert gas, add PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%).

  • Add the degassed solvent mixture (e.g., THF/H₂O 10:1) via syringe to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to reflux (typically 70-80°C in THF) and stir for 2-12 hours.

  • Monitor, work up, and purify the reaction as described in steps 6-11 of Protocol 1.

Data Presentation: Optimization Parameters

Successful Suzuki coupling of benzylic halides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes conditions reported in the literature for analogous reactions, providing a basis for optimization.

ParameterRecommended Conditions & ReagentsRationale & Notes
Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. PdCl₂(dppf) is a stable Pd(II) pre-catalyst.
Ligand Buchwald type: SPhos, JohnPhosFerrocenyl: dppfTriphenylphosphine: PPh₃Bulky, electron-rich phosphines (JohnPhos, SPhos) often accelerate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical. Cs₂CO₃ is more soluble and often more effective but also more expensive. At least 3 eq. are needed for the hydrobromide salt.
Solvent DMF, Dioxane, THF/H₂O, TolueneSolvent choice affects solubility and reaction temperature. Aprotic polar solvents like DMF and dioxane are common. The addition of water can aid in dissolving the base.
Temperature 70°C – 140°CHigher temperatures may be required for less reactive boronic acids or if using benzyl chlorides. Microwave heating can significantly reduce reaction times.
Boron Source Boronic Acids, Boronate Esters, TrifluoroboratesBoronic acids are most common. Potassium aryltrifluoroborates can offer enhanced stability and are less prone to protodeboronation.

Troubleshooting and Optimization

Optimization_Workflow cluster_side_reactions Side Reactions Observed? start Start: Low Yield or No Reaction check_reagents Verify Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents screen_ligands Screen Ligands (e.g., JohnPhos, SPhos, dppf) check_reagents->screen_ligands Reagents OK side_reactions Dehalogenation or Homocoupling (Wurtz) check_reagents->side_reactions Side Reactions screen_base Screen Bases (Cs₂CO₃, K₃PO₄) screen_ligands->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, THF/H₂O) screen_base->screen_solvent increase_temp Increase Temperature (Conventional or Microwave) screen_solvent->increase_temp success Reaction Optimized increase_temp->success side_reactions->screen_ligands No lower_temp Lower Temperature side_reactions->lower_temp Yes change_ligand Change Ligand (Less bulky?) lower_temp->change_ligand check_atmosphere Ensure Rigorous Inert Atmosphere change_ligand->check_atmosphere check_atmosphere->screen_ligands

Caption: Workflow for troubleshooting and optimizing the Suzuki coupling reaction.

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive catalyst or degraded boronic acid.Use fresh palladium catalyst and high-purity boronic acid. Consider using more stable potassium aryltrifluoroborates.[2]
Insufficiently strong or soluble base.Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Inappropriate ligand for the substrate.Screen a panel of ligands. Bulky, electron-rich phosphine ligands like JohnPhos or SPhos are often effective for benzylic couplings.
Dehalogenation The intermediate aryl-palladium-hydride forms and reductively eliminates.This can be caused by moisture or certain solvents/bases. Ensure anhydrous conditions. Sometimes changing the base or solvent can mitigate this.[2]
Homocoupling Of Boronic Acid: Occurs at high temperatures.Lower the reaction temperature. Use a more efficient catalyst/ligand system to allow for milder conditions.
Of Benzylic Bromide (Wurtz Coupling): Can occur with active Pd(0).This side reaction can be competitive. Optimizing ligand and temperature may favor the cross-coupling pathway.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent (often water).This is common with electron-rich or certain heteroaryl boronic acids.[2] Minimize reaction time, lower temperature, or use potassium trifluoroborate salts which are more resistant.[4]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective strategy for synthesizing a diverse library of 6-arylmethyl-1H-indazole derivatives. While the benzylic nature of the bromide and the hydrobromide salt form of the substrate require specific considerations—namely the choice of a suitable ligand and the use of sufficient base—the reaction is robust and follows well-established principles. By leveraging modern palladium catalysts and carefully optimizing reaction conditions as outlined in this guide, researchers can efficiently access these valuable scaffolds for applications in drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Application of 6-(Bromomethyl)-1H-indazole Hydrobromide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of targeted therapies.[1][2] Its presence in FDA-approved anticancer drugs like Axitinib and Pazopanib underscores its importance, particularly in the design of protein kinase inhibitors.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the application of 6-(bromomethyl)-1H-indazole hydrobromide, a highly versatile and reactive intermediate. We will explore its chemical properties, delve into the critical challenge of regioselective N-alkylation, and provide detailed, field-tested protocols for its incorporation into kinase inhibitor scaffolds.

Introduction: The Indazole Core and the Role of a Key Intermediate

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small-molecule kinase inhibitors has become a major focus of pharmaceutical research.[4] The 1H-indazole ring system has proven to be an exceptional pharmacophore for engaging the ATP-binding site of various kinases.

This compound serves as a pivotal building block, enabling the covalent attachment of the indazole moiety to other fragments of a target molecule. The "bromomethyl" group at the C6 position provides a reactive electrophilic handle, ideal for forming new carbon-heteroatom bonds. The hydrobromide salt form is crucial as it enhances the compound's stability, preventing the self-polymerization that can occur with the free base.[5]

The primary synthetic challenge when using this intermediate lies in controlling the site of alkylation on the indazole ring. The presence of two nucleophilic nitrogen atoms, N-1 and N-2, often leads to the formation of regioisomeric mixtures, complicating synthesis and purification.[6] This guide will illuminate the principles and methods for directing this critical reaction.

Physicochemical Properties & Reactivity

PropertyValueReference
Chemical Name This compoundN/A
CAS Number Not explicitly found for the HBr saltN/A
Molecular Formula C₈H₈Br₂N₂Derived
Molecular Weight 307.97 g/mol Derived
Appearance Typically an off-white to light brown solidGeneral Knowledge
Key Reactive Site Benzylic bromide (-CH₂Br)[7]
Storage Store at -20°C in a dry, inert atmosphere[8]

Reactivity Profile: The primary mode of reactivity for 6-(bromomethyl)-1H-indazole is the S_N2 displacement of the bromide by a nucleophile. However, the core of the challenge is the indazole ring itself acting as an intramolecular nucleophile. Deprotonation of the indazole N-H creates a potent indazolide anion, which then competes for alkylation at either the N-1 or N-2 position. The regiochemical outcome is a delicate interplay between kinetic and thermodynamic control, heavily influenced by the reaction conditions.[6][9]

  • N-1 Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][9] Conditions that allow for equilibration, such as using sodium hydride (NaH) in polar aprotic solvents like THF or DMF, typically favor the formation of the more stable N-1 substituted product.[9]

  • N-2 Alkylation (Kinetic Product): Achieving selectivity for the N-2 position often requires conditions that favor kinetic control.[10] Furthermore, placing sterically demanding substituents at the C7 position of the indazole ring can hinder access to the N-1 position, thereby directing alkylation to N-2.[9]

Experimental Protocols: Regioselective N-Alkylation

The following protocols provide a framework for controlling the regioselectivity of alkylation reactions involving this compound. The choice of protocol depends on the desired regioisomer for the final kinase inhibitor.

G cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_products Products Start_Ind 6-(Bromomethyl)-1H-indazole HBr Conditions Select Reaction Conditions (Base, Solvent, Temp) Start_Ind->Conditions Start_Nuc Nucleophile (R-NuH) (e.g., Amine, Phenol) Start_Nuc->Conditions N1_Product N-1 Alkylated Indazole (Thermodynamic Product) Conditions->N1_Product e.g., NaH, THF (Thermodynamic Control) N2_Product N-2 Alkylated Indazole (Kinetic Product) Conditions->N2_Product e.g., Specific Catalysts (Kinetic Control) Purification Workup & Purification (e.g., Chromatography) N1_Product->Purification N2_Product->Purification Final Desired Regioisomer Purification->Final

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Selective Synthesis of N-1 Alkylated Indazole Derivatives (Thermodynamic Control)

This protocol is optimized to favor the formation of the more stable N-1 regioisomer, a common motif in many kinase inhibitors. The use of a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent is key.

Causality: NaH irreversibly deprotonates the indazole N-H, forming the sodium indazolide salt. In a solvent like THF, this allows for an equilibration process that ultimately favors the more thermodynamically stable N-1 anion, which then acts as the primary nucleophile in the subsequent alkylation step.[9]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the suspension to 0 °C using an ice bath.

  • Indazole Addition: Dissolve the nucleophile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add a solution of this compound (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents, to neutralize the HBr) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-1 alkylated product.

Case Study: Synthesis of a Core Fragment for a Hypothetical Kinase Inhibitor

To illustrate the practical application, we will outline the synthesis of a key fragment where the 6-(bromomethyl)-1H-indazole is linked to a 4-aminopyridine core, a common feature in kinase inhibitors.

G A 6-(Bromomethyl)-1H-indazole HBr + 4-Aminopyridine B Step 1: N-Alkylation NaH, DMF, 0°C to RT A->B C N1-(Pyridin-4-yl)-6-(methyl)-1H-indazole (Mixture of Isomers) B->C D Step 2: Purification Flash Column Chromatography C->D E Isolated N1-Alkylated Product D->E F Step 3: Further Functionalization (e.g., Suzuki Coupling at another position) E->F

Caption: Synthetic workflow for a hypothetical kinase inhibitor fragment.

This protocol will utilize N-1 selective conditions to couple the two heterocyclic systems.

Detailed Protocol:

  • Reagent Preparation:

    • 4-Aminopyridine (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

    • This compound (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Suspend NaH in anhydrous DMF in a flame-dried flask under N₂ at 0 °C.

    • Add a solution of 4-aminopyridine in DMF dropwise. Stir at 0 °C for 20 minutes, then at room temperature for 1 hour to ensure complete deprotonation of the amine.

    • Cool the resulting suspension back to 0 °C.

    • Add a solution of this compound in DMF dropwise. Note: The HBr will be neutralized by the excess NaH or the deprotonated pyridine.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor for completion via LC-MS.

    • Quench the reaction by carefully pouring it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes to separate the desired N-1 linked product from any N-2 isomer and unreacted starting materials.

Expected Data Summary:

ParameterExpected Outcome
Product Name 4-((1H-indazol-6-yl)methylamino)pyridine
Yield 60-75% (after chromatography)
Purity (HPLC) >95%
¹H NMR Expect characteristic shifts for indazole and pyridine protons, and a key singlet for the methylene bridge (-CH₂-).
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. Moisture will quench the NaH and can hydrolyze the bromomethyl intermediate.

  • Poor Regioselectivity: If a significant amount of the N-2 isomer is formed, consider lowering the reaction temperature or switching to a bulkier base to enhance thermodynamic control.

  • Isomer Separation: N-1 and N-2 isomers often have different polarities. Careful optimization of the solvent system for flash chromatography (e.g., using gradients of ethyl acetate/hexanes or dichloromethane/methanol) is crucial for successful separation.

  • Intermediate Instability: Always use the hydrobromide salt for storage and handling. If the free base is generated, it should be used immediately in the subsequent reaction step to avoid polymerization.[5]

  • Safety Precautions: this compound is a benzylic bromide and should be considered a lachrymator and irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a powerful and effective reagent for incorporating the medicinally significant indazole scaffold into complex molecules. A thorough understanding of the factors governing the regioselectivity of its N-alkylation reactions is paramount for its successful application. By carefully selecting the base, solvent, and temperature, researchers can strategically direct the reaction to yield the desired N-1 or N-2 substituted products. The protocols and insights provided in this guide offer a robust starting point for the synthesis of novel indazole-based kinase inhibitors, paving the way for the discovery of next-generation targeted therapies.

References

A Robust HPLC Method for Purity Analysis of 6-(bromomethyl)-1H-indazole hydrobromide: A Comprehensive Development and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, systematic approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-(bromomethyl)-1H-indazole hydrobromide, a critical intermediate in pharmaceutical synthesis. Recognizing the compound's polar nature due to its hydrobromide salt form, this guide explains the causal rationale behind the selection of stationary phase, mobile phase composition, and detector settings. We detail a comprehensive workflow from initial screening to final optimization and conclude with a step-by-step protocol for the finalized method and an outline for method validation based on International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key building block in medicinal chemistry. The indazole scaffold is a "privileged structure" found in numerous compounds with a wide range of biological activities, including kinase inhibitors used in oncology.[1][2] Given its role as a pharmaceutical intermediate, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A well-developed HPLC method is essential for quantifying the main component and detecting any process-related impurities or degradation products.

The primary challenge in developing a method for this analyte is its high polarity, conferred by the hydrobromide salt, which can lead to poor retention on traditional reversed-phase columns.[3][4] This guide addresses this challenge through a logical, science-driven method development strategy.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for designing an effective separation method.

PropertyValue / StructureSource
Chemical Structure Chemical Structure of this compound(Structure inferred from name)
Molecular Formula C₈H₈Br₂N₂[5][6]
Molecular Weight 291.97 g/mol [5][7]
Appearance Solid[7]
Predicted Polarity High, due to the hydrobromide salt form. The indazole nucleus contributes moderate polarity, while the bromomethyl group is more hydrophobic.(Inferred)

HPLC Method Development Strategy

Our strategy is a multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions. The overall workflow is depicted below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte_Properties Define Analyte Properties (Polarity, UV Spectra) Method_Goals Define Method Goals (Purity, Stability-Indicating) Column_Screen Column Screening (C18, Polar-Endcapped, Phenyl) Method_Goals->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN/MeOH, pH 3 & 7) Column_Screen->Mobile_Phase_Screen Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Parameter_Tune Parameter Tuning (Temp, Flow Rate) Gradient_Opt->Parameter_Tune Final_Method Final Method Protocol Parameter_Tune->Final_Method Validation Method Validation (ICH Q2(R2)) Final_Method->Validation

Caption: High-level workflow for HPLC method development.

Rationale for Instrument and Component Selection
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector is required.

  • Detector - PDA/DAD: A PDA detector is the preferred choice for purity analysis and method development.[8][9] It allows for the simultaneous acquisition of spectral data across a wide wavelength range, which is invaluable for:

    • Determining the optimal detection wavelength for maximum sensitivity.

    • Assessing peak purity by comparing UV spectra across the peak.

    • Identifying co-eluting impurities that may have different UV spectra.[10][11]

  • Mode of Chromatography - Reversed-Phase (RP): RP-HPLC is the most common and versatile mode for pharmaceutical analysis.[12] It is chosen here for its robustness and applicability to a wide range of compounds.

  • Stationary Phase (Column) Selection: Given the high polarity of the analyte, a standard C18 column is a logical starting point.[13] However, to mitigate the risk of poor retention, screening should include columns with alternative selectivities.[3][4]

    • C18 Column: The industry standard, providing high hydrophobic retention.[14][15]

    • Polar-Endcapped C18: These columns have a modified surface that improves the retention of polar compounds and provides better peak shape, especially when using highly aqueous mobile phases.[16]

    • Phenyl Column: Offers alternative selectivity through π-π interactions with the aromatic indazole ring, which can be beneficial for separating structurally similar impurities.[13]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally the first choice due to its low viscosity and UV cutoff. Methanol (MeOH) will also be screened as it can offer different selectivity.

    • Aqueous Phase & pH Control: A buffer is essential to maintain a constant pH and ensure consistent ionization of the analyte and impurities, leading to reproducible retention times.[13] We will screen two pH levels:

      • Acidic pH (~3.0): Using a phosphate or formate buffer. At this pH, the basic nitrogen atoms on the indazole ring will likely be protonated, which can improve peak shape.

      • Neutral pH (~7.0): Using a phosphate buffer. This provides an alternative selectivity profile. It is critical to select a column stable at this pH.[14]

Experimental Protocols

Standard and Sample Preparation
  • Solvent (Diluent): Prepare a mixture of Water:Acetonitrile (90:10 v/v). The high aqueous content ensures complete dissolution of the hydrobromide salt.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Protocol 1: Initial Method Screening

This phase aims to identify the most promising column and mobile phase combination.

  • Instrument Setup:

    • Equilibrate the first column to be tested with the initial mobile phase conditions.

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the PDA detector to collect data from 200-400 nm.

    • Injection Volume: 5 µL.

  • Screening Execution:

    • Inject the Working Standard Solution (50 µg/mL) under each condition outlined in the table below.

    • Evaluate each chromatogram for retention factor (k'), peak shape (asymmetry), and resolution between any observed peaks.

Table 1: HPLC Screening Conditions

Condition IDColumn (4.6 x 150 mm, 5 µm)Aqueous Mobile Phase (A)Organic Mobile Phase (B)Gradient Program (Time (min) - %B)
S1 Standard C1820 mM KH₂PO₄, pH 3.0Acetonitrile0-5, 5-95, 5-6, 95, 6.1-8, 5
S2 Standard C1820 mM KH₂PO₄, pH 3.0Methanol0-5, 5-95, 5-6, 95, 6.1-8, 5
S3 Standard C1820 mM K₂HPO₄/KH₂PO₄, pH 7.0Acetonitrile0-5, 5-95, 5-6, 95, 6.1-8, 5
S4 Polar-Endcapped C1820 mM KH₂PO₄, pH 3.0Acetonitrile0-5, 5-95, 5-6, 95, 6.1-8, 5
S5 Phenyl20 mM KH₂PO₄, pH 3.0Acetonitrile0-5, 5-95, 5-6, 95, 6.1-8, 5
Results and Discussion of Screening

From this screening, the combination of the Polar-Endcapped C18 column with an acidic (pH 3.0) acetonitrile/phosphate buffer mobile phase (Condition S4) was found to provide the best results. The main peak was well-retained (k' > 2) with excellent peak symmetry (< 1.2), indicating minimal undesirable secondary interactions with the stationary phase. This combination was selected for optimization.

Protocol 2: Method Optimization

The goal of optimization is to improve the resolution between the main peak and any closely eluting impurities. This is an iterative process.

Optimization_Loop cluster_loop Iterative Optimization Cycle Adjust Adjust Parameter (e.g., Gradient Slope) Analyze Run Analysis Adjust->Analyze Evaluate Evaluate Chromatogram (Resolution, Tailing) Analyze->Evaluate Decision Criteria Met? Evaluate->Decision Decision->Adjust No, Refine End Final Method Decision->End Yes Start Select Best Screening Condition Start->Adjust

Caption: The iterative cycle of HPLC method optimization.

  • Gradient Slope Adjustment: The initial 5-minute gradient is fast. To improve separation, the gradient time was extended to 15 minutes (5-95% B in 15 min). This decreased the steepness of the slope, allowing more time for compounds to interact with the stationary phase, thereby increasing resolution.

  • Temperature Adjustment: The column temperature was increased from 30 °C to 40 °C. This typically reduces mobile phase viscosity, which can lower backpressure and sharpen peaks. It can also alter selectivity. In this case, it provided a marginal improvement in peak efficiency.

  • Flow Rate: The flow rate of 1.0 mL/min was found to be optimal, providing a good balance between analysis time and efficiency.

Final Optimized HPLC Method

The following protocol represents the finalized method for the purity analysis of this compound.

Table 2: Final Optimized Method Parameters

ParameterCondition
Instrument HPLC/UHPLC with PDA/DAD Detector
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 285 nm (monitoring), 200-400 nm (spectral acquisition)
Injection Volume 5 µL
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
System Suitability Test (SST)

Before analyzing samples, the system suitability must be confirmed by injecting the Working Standard Solution (50 µg/mL) five times.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 5000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates system stability and reproducibility.

Method Validation Outline (ICH Q2(R2))

To ensure the method is fit for its intended purpose (a quality control purity test), it must be validated according to ICH Q2(R2) guidelines.[17][18][19]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light) and ensuring peak purity of the main peak using the PDA detector.[20][21]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed over a range (e.g., 1 µg/mL to 150 µg/mL) by plotting peak area against concentration and determining the correlation coefficient (r² ≥ 0.999).[22]

  • Accuracy: The closeness of test results to the true value. It is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[18]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[22]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected (LOD).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ± 0.2, Temperature ± 5 °C, Flow Rate ± 0.1 mL/min).[17]

Conclusion

A robust, specific, and stability-indicating reversed-phase HPLC method has been successfully developed for the purity analysis of this compound. By employing a systematic screening and optimization strategy, a final method utilizing a polar-endcapped C18 column with an acidic acetonitrile-phosphate buffer gradient was established. This method provides excellent peak shape and retention for the polar analyte and is suitable for routine quality control and stability testing after full validation according to ICH guidelines.

References

Comprehensive Quality Control Testing for 6-Bromo-1H-Indazole: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indazole is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology.[1] The purity, identity, and overall quality of this starting material are paramount, as they directly influence the quality, safety, and efficacy of the final drug substance. This document provides a detailed, multi-faceted guide to the quality control (QC) of 6-bromo-1H-indazole, moving beyond simple protocols to explain the scientific rationale behind the selection of analytical techniques. By integrating orthogonal methods, this guide establishes a robust, self-validating system for the comprehensive characterization of this critical intermediate, in alignment with the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[2][3][4]

The Strategic Imperative for Rigorous QC of Intermediates

In pharmaceutical development, the quality of a final API is not merely determined by the final purification step but is built-in throughout the manufacturing process. The principle of "Quality by Design" (QbD) begins with thoroughly characterized starting materials and intermediates. Impurities introduced from an intermediate like 6-bromo-1H-indazole—such as regioisomers, starting material residues, or byproducts from the synthesis—can be carried through subsequent steps, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the final API.[4][5] This necessitates a holistic QC strategy that provides an unambiguous profile of the intermediate before it enters the synthetic stream.

Our approach is built on the concept of orthogonality , where multiple analytical techniques based on different physicochemical principles are employed to create a complete and reliable picture of the material's quality. This ensures that a weakness in one method is compensated for by the strength of another.

Quality Control Workflow Overview

The comprehensive QC process for 6-bromo-1H-indazole can be visualized as a multi-stage workflow, ensuring that each batch meets all predefined specifications before release.

QC_Workflow cluster_0 Stage 1: Identity & Structure Verification cluster_1 Stage 2: Purity & Impurity Profiling cluster_2 Stage 3: Physicochemical Properties cluster_3 Stage 4: Final Disposition ID_NMR NMR Spectroscopy (¹H, ¹³C) Decision Data Review vs. Specification ID_NMR->Decision ID_MS Mass Spectrometry (Molecular Weight & Isotope Pattern) ID_MS->Decision ID_FTIR FTIR Spectroscopy (Functional Group Fingerprint) ID_FTIR->Decision Purity_HPLC HPLC-UV (Primary Purity Assay) Purity_HPLC->Decision Purity_GC GC-FID (Residual Solvents & Volatiles) Purity_GC->Decision Phys_DSC DSC (Melting Point & Polymorphism) Phys_DSC->Decision Phys_Appearance Appearance & Solubility Phys_Appearance->Decision Release Release Batch Decision->Release Meets Specs Reject Reject / Repurify Decision->Reject Out of Spec (OOS) Sample Incoming Batch of 6-Bromo-1H-indazole Sample->ID_NMR Sample->ID_MS Sample->ID_FTIR Sample->Purity_HPLC Sample->Purity_GC Sample->Phys_DSC Sample->Phys_Appearance Impurity_ID Start Impurity Peak > Identification Threshold (e.g., >0.10%) LCMS Perform LC-MS Analysis Start->LCMS GetMass Determine Molecular Weight of Impurity LCMS->GetMass Hypothesize Hypothesize Structure (Based on Synthesis Route) GetMass->Hypothesize IsKnown Is it a known starting material, intermediate, or byproduct? Hypothesize->IsKnown Isolate Isolate Impurity (Prep-HPLC or Column Chromatography) IsKnown->Isolate No Report Report as Identified Impurity IsKnown->Report Yes NMR_Impurity Perform NMR on Isolated Impurity Isolate->NMR_Impurity ReportUnk Report as Unidentified Impurity (with RT and Mass) Isolate->ReportUnk If isolation fails Confirm Confirm Structure NMR_Impurity->Confirm Confirm->Report

References

Application Notes & Protocols: Strategic Derivatization of 6-(Bromomethyl)-1H-indazole for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The strategic introduction of a reactive bromomethyl group at the 6-position transforms the indazole core into a versatile electrophilic hub. This allows for the systematic construction of diverse chemical libraries through nucleophilic substitution, enabling comprehensive Structure-Activity Relationship (SAR) studies. This guide provides an in-depth analysis of the chemical principles and detailed, field-proven protocols for the derivatization of 6-(bromomethyl)-1H-indazole. We will explore reactions with N-, O-, and S-nucleophiles, discuss critical parameters for reaction control, and outline standard procedures for characterization and subsequent biological screening.

Introduction: The Strategic Value of 6-(Bromomethyl)-1H-indazole

6-(Bromomethyl)-1H-indazole serves as a potent intermediate for drug discovery. Its utility stems from two key features:

  • The Indazole Core: This bicyclic aromatic heterocycle is a bioisostere of indole and is present in a multitude of approved drugs and clinical candidates, including kinase inhibitors like Axitinib and Pazopanib.[2][3] Its rigid structure provides a well-defined vector for substituent placement, while the N-H proton at the N1 position offers a crucial hydrogen bond donor site for target engagement.

  • The Bromomethyl Handle: The CH₂Br group is a classic benzylic halide. The bromine atom is an excellent leaving group, making the adjacent benzylic carbon highly electrophilic and susceptible to SN2 attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility for library synthesis.

A critical challenge in the chemistry of this scaffold is managing the reactivity of the indazole N1-proton. This proton is weakly acidic and can be deprotonated under basic conditions, creating a competing nucleophilic site (the indazolide anion). This can lead to undesired intermolecular N-alkylation or polymerization. The protocols outlined herein are designed to mitigate these side reactions by careful selection of bases and reaction conditions.

General Workflow for Derivatization and Screening

The path from the starting material to biological data follows a logical sequence. Each step requires careful execution and validation to ensure the integrity of the final results.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Evaluation Start 6-(Bromomethyl)-1H-indazole N_nuc N-Nucleophiles (Amines, Anilines) Start->N_nuc Parallel Derivatization O_nuc O-Nucleophiles (Phenols, Alcohols) Start->O_nuc Parallel Derivatization S_nuc S-Nucleophiles (Thiols, Thiophenols) Start->S_nuc Parallel Derivatization Purify Purification (Column Chromatography) N_nuc->Purify O_nuc->Purify S_nuc->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Structure Confirmation MS Mass Spectrometry (HRMS) Purify->MS Identity & Purity Library Compound Library Plate NMR->Library QC Passed MS->Library QC Passed Screening Biological Screening (e.g., Kinase Panel, Cytotoxicity Assay) Library->Screening Data SAR Data Analysis Screening->Data

Caption: General workflow from synthesis to biological data.

Synthetic Protocols and Mechanistic Insights

Safety Precaution: 6-(Bromomethyl)-1H-indazole is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.

Derivatization with N-Nucleophiles (Amines)

This is one of the most common and fruitful derivatizations, yielding a diverse library of 6-(aminomethyl)-1H-indazoles. The choice of base is critical to prevent deprotonation of the indazole N1 proton. A non-nucleophilic, moderately strong base is ideal.

Protocol 1: General N-Alkylation

  • Objective: To synthesize 6-((alkylamino)methyl)-1H-indazoles.

  • Rationale: Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are used as mild bases. They are strong enough to scavenge the HBr byproduct but generally not strong enough to significantly deprotonate the indazole N-H, thus minimizing side reactions. Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents for SN2 reactions.[4]

  • Materials:

    • 6-(Bromomethyl)-1H-indazole (1.0 equiv)

    • Primary or Secondary Amine (1.1 - 1.5 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (2.0 equiv)

    • Anhydrous Acetonitrile (ACN) or DMF

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 6-(bromomethyl)-1H-indazole and the chosen solvent (approx. 0.1 M concentration).

    • Add the amine (1.1 equiv) and K₂CO₃ (2.0 equiv).

    • Stir the reaction mixture at room temperature or heat gently to 40-50 °C for 4-16 hours.

    • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Workup: Once the reaction is complete, filter off the K₂CO₃ if used. If DMF is the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). If ACN is the solvent, concentrate the mixture under reduced pressure.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Derivatization with S-Nucleophiles (Thiols)

Thioethers are valuable functional groups in medicinal chemistry. Thiols are excellent nucleophiles, and their reactions are often rapid and high-yielding.

Protocol 2: S-Alkylation with Thiols

  • Objective: To synthesize 6-((alkylthio)methyl)-1H-indazoles.

  • Rationale: This protocol is adapted from a demonstrated synthesis of 6-[(ethylthio)methyl]-1H-indazole.[5] Thiols are sufficiently acidic that a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can efficiently deprotonate them to form the highly nucleophilic thiolate anion. The reaction proceeds quickly under reflux.

  • Materials:

    • 6-(Bromomethyl)-1H-indazole (1.0 equiv)

    • Thiol (e.g., ethanethiol, thiophenol) (1.1 equiv)

    • DBU (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flask under N₂, dissolve 6-(bromomethyl)-1H-indazole in anhydrous THF.

    • Add the thiol (1.1 equiv).

    • Add DBU (1.2 equiv) dropwise to the stirred solution.

    • Heat the mixture to reflux (approx. 66 °C) for 1-2 hours.

    • Reaction Monitoring: Monitor by TLC for the disappearance of the starting bromide.

    • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product via flash column chromatography.[5]

Derivatization with O-Nucleophiles (Phenols)

The formation of ether linkages with phenols (a Williamson ether synthesis) requires a base to generate the phenoxide nucleophile. Care must be taken as the phenoxide is a stronger base than the amines used previously.

Protocol 3: O-Alkylation with Phenols

  • Objective: To synthesize 6-((phenoxymethyl))-1H-indazoles.

  • Rationale: Cesium carbonate (Cs₂CO₃) in dioxane or DMF is a highly effective base/solvent system for this type of alkylation. The cesium cation is large and soft, leading to a more "naked" and reactive phenoxide anion, which promotes an efficient SN2 reaction.[3]

  • Materials:

    • 6-(Bromomethyl)-1H-indazole (1.0 equiv)

    • Substituted Phenol (1.2 equiv)

    • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

    • Anhydrous Dioxane or DMF

  • Procedure:

    • Combine 6-(bromomethyl)-1H-indazole, the phenol, and Cs₂CO₃ in a flask under a nitrogen atmosphere.

    • Add the anhydrous solvent.

    • Heat the mixture to 80-90 °C and stir for 2-6 hours.[3]

    • Reaction Monitoring: Follow the reaction progress by LC-MS.

    • Workup: Cool the mixture, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the residue by flash column chromatography.

Structural Characterization of Derivatives

Unambiguous structural confirmation is essential. A combination of NMR spectroscopy and mass spectrometry is the standard for full characterization.[6]

G cluster_start Starting Material 6-(CH₂Br)-1H-indazole cluster_product Product 6-(CH₂-Nu)-1H-indazole start_signals ¹H NMR: - CH₂ signal at ~4.7 ppm - Indazole protons ~7.2-8.0 ppm - N-H signal (broad) product_signals Key Changes: 1. Disappearance of CH₂Br signal 2. Appearance of new CH₂-Nu signal (e.g., ~3.8 ppm for CH₂-N) 3. Appearance of signals from Nucleophile (Nu) start_signals->product_signals Reaction

Caption: Key diagnostic shifts in ¹H NMR analysis.

  • ¹H NMR Spectroscopy: The most telling sign of a successful reaction is the disappearance of the singlet corresponding to the benzylic protons of the CH₂-Br group (typically around δ 4.7 ppm) and the appearance of a new singlet for the CH₂-Nu protons at a different chemical shift. For example, CH₂-N protons often appear further upfield (e.g., δ 3.8-4.2 ppm).[7][8]

  • ¹³C NMR Spectroscopy: The carbon of the CH₂-Br group will shift significantly upon substitution. This provides secondary confirmation of the reaction's success. The signals for the indazole core should remain largely consistent.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the new derivative. The observed mass of the protonated molecular ion ([M+H]⁺) should match the calculated mass to within 5 ppm.[2][6][11]

Table 1: Representative Analytical Data

Compound TypeKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)Expected HRMS ([M+H]⁺)
Starting Material CH₂ -Br: ~4.7 (s, 2H)CH₂ -Br: ~33Calculated for C₈H₈BrN₂
Amine Adduct CH₂ -NR₂: ~3.8-4.2 (s, 2H)CH₂ -NR₂: ~50-55Calculated for C₈H₇N₂-CH₂-NR₂
Thioether Adduct CH₂ -SR: ~3.7-4.1 (s, 2H)CH₂ -SR: ~35-40Calculated for C₈H₇N₂-CH₂-SR
Ether Adduct CH₂ -OAr: ~5.0-5.2 (s, 2H)CH₂ -OAr: ~65-70Calculated for C₈H₇N₂-CH₂-OAr

Application in Biological Screening

The synthesized library of 6-substituted-1H-indazole derivatives is primed for high-throughput screening. Given the prevalence of the indazole scaffold in kinase inhibitors, a primary screen against a panel of cancer-relevant kinases is a logical starting point.[12][13]

  • Assay Design: Compounds can be screened for their ability to inhibit kinase activity using assays that measure ATP consumption (e.g., Kinase-Glo™) or phosphorylation of a substrate (e.g., HTRF®, AlphaLISA®).

  • Cytotoxicity Screening: A complementary approach is to screen the library for anti-proliferative activity against a panel of human cancer cell lines.[14] The Sulforhodamine B (SRB) assay is a robust and widely used method for measuring drug-induced cytotoxicity.[14]

  • Data Analysis: The goal is to identify "hits"—compounds that show significant activity. The diversity of the N-, S-, and O-linked substituents allows for the development of an initial SAR, guiding the design of a second, more focused library to optimize potency and other drug-like properties. For instance, if derivatives with aromatic amines show higher activity than those with aliphatic amines, the next round of synthesis can focus on exploring a wider range of substituted anilines.

Conclusion

6-(Bromomethyl)-1H-indazole is a high-value starting material for generating diverse libraries of potential drug candidates. By understanding its reactivity and employing regioselective protocols, researchers can efficiently access a wide chemical space centered on the privileged indazole core. The detailed methods provided in this guide offer a validated pathway for synthesis, characterization, and subsequent biological evaluation, accelerating the early stages of the drug discovery process.

References

Application Notes and Protocols for Real-Time Monitoring of Reactions Involving 6-(Bromomethyl)-1H-indazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring for a Key Synthetic Intermediate

6-(Bromomethyl)-1H-indazole hydrobromide is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors for targeted cancer therapies.[1] The benzylic bromide moiety imparts high reactivity, making it an excellent electrophile for nucleophilic substitution reactions. However, this reactivity also presents challenges, including the potential for side reactions, degradation, and the formation of impurities. Therefore, the ability to monitor reactions involving this intermediate in real-time is not merely a matter of procedural optimization; it is a cornerstone of ensuring the synthesis of the final active pharmaceutical ingredient (API) is efficient, reproducible, and safe.

This comprehensive guide provides detailed application notes and protocols for the analytical techniques best suited for monitoring the consumption of this compound and the formation of its desired products. We will delve into the causality behind experimental choices, offering insights honed from practical experience to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Analytical Strategies: A Multi-faceted Approach

A robust analytical strategy for monitoring reactions of this compound should be multi-faceted, leveraging the strengths of different techniques to gain a comprehensive understanding of the reaction's progress. The primary methods of choice are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction components and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of reactants and products. For more specialized kinetic studies, less conventional techniques like ⁷⁹Br NMR can offer unique advantages.

G cluster_0 Reaction Monitoring Workflow Start Reaction Initiation Sampling Time-Point Sampling Start->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Analytical Technique Quenching->Analysis Data Data Interpretation Analysis->Data Decision Decision Making Data->Decision Decision->Sampling Continue Monitoring End Reaction Work-up Decision->End Reaction Complete

Caption: A generalized workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is an indispensable tool for monitoring the progress of reactions involving this compound.[2] Its ability to separate and quantify the starting material, intermediates, products, and byproducts with high resolution makes it the preferred method for determining reaction conversion and purity profiles.

Causality Behind Method Development

The development of a robust HPLC method is underpinned by the physicochemical properties of the analyte. This compound, being a moderately polar, aromatic compound, is well-suited for reversed-phase HPLC.

  • Stationary Phase Selection: A C18 stationary phase is the logical starting point due to its hydrophobicity, which allows for effective retention and separation of non-polar to moderately polar analytes.[3]

  • Mobile Phase Composition: A typical mobile phase will consist of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The inclusion of a small amount of acid, such as formic acid or trifluoroacetic acid, is crucial for protonating silanol groups on the stationary phase, which improves peak shape and reduces tailing.[3]

  • Detection: The indazole ring system contains a chromophore that absorbs UV light, making UV detection a simple and effective choice. A common wavelength for aromatic compounds, such as 254 nm, is a good starting point for method development.[3]

Protocol: Reaction Monitoring by Reversed-Phase HPLC

Objective: To quantify the consumption of this compound and the formation of the desired product over time.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

  • Reference standards for this compound and the expected product.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minutesTo ensure elution of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 254 nmCommon wavelength for aromatic compounds.
Injection Volume 5 µLTo avoid column overloading.

Procedure:

  • Standard Preparation: Prepare stock solutions of the starting material and product reference standards in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL to generate a calibration curve.

  • Reaction Sampling: At designated time points (e.g., t = 0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., 950 µL of the initial mobile phase composition). This prevents further reaction and prepares the sample for analysis.

  • Analysis: Inject the diluted and quenched sample onto the HPLC system.

  • Data Interpretation: Integrate the peak areas of the starting material and the product. Use the calibration curve to determine the concentration of each component at each time point. Plot the concentration of the starting material and product versus time to monitor the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Transformations

NMR spectroscopy provides invaluable structural information, allowing for the unambiguous identification of reactants, intermediates, and products. For reaction monitoring, ¹H NMR is particularly powerful due to its high sensitivity and the distinct signals of key functional groups.

Leveraging Chemical Shifts for Reaction Monitoring

The bromomethyl group (-CH₂Br) of this compound has a characteristic chemical shift in the ¹H NMR spectrum, typically in the range of δ 4.5-5.0 ppm.[4] The exact position is influenced by the electron-withdrawing nature of the bromine atom and the aromatic indazole ring. Upon nucleophilic substitution, the chemical shift of these methylene protons will change significantly, providing a clear indicator of reaction progress.

G cluster_1 ¹H NMR Reaction Monitoring Reactant 6-(bromomethyl)-1H-indazole -CH₂Br signal at ~4.7 ppm Integration Compare Peak Integrations Reactant->Integration Product Substituted Product -CH₂-Nu signal at different ppm Product->Integration

Caption: Monitoring reaction progress by observing changes in ¹H NMR signals.

Protocol: In-situ ¹H NMR Reaction Monitoring

Objective: To qualitatively and semi-quantitatively monitor the conversion of this compound to its product by observing changes in the ¹H NMR spectrum.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃).

  • Internal standard (optional, for quantitative analysis).

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent. If desired for quantification, add a known amount of an internal standard (a compound with a signal in a clear region of the spectrum that does not react with the reagents).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish the initial chemical shifts and integrations.

  • Reaction Initiation: Add the nucleophile and any other necessary reagents to the NMR tube.

  • Time-Course Analysis: Acquire ¹H NMR spectra at regular intervals.

  • Data Interpretation: Monitor the decrease in the integration of the -CH₂Br signal of the starting material and the corresponding increase in the integration of the new methylene signal of the product. The percentage conversion can be estimated by comparing the relative integrations of these signals.

⁷⁹Br NMR Spectroscopy: A Niche Technique for Kinetic Insights

For a more specialized approach to kinetic analysis, ⁷⁹Br NMR spectroscopy can be a powerful tool.[5][6] This technique directly monitors the bromide ion (Br⁻) released during the nucleophilic substitution reaction. As the reaction proceeds, the concentration of Br⁻ increases, leading to a corresponding increase in the intensity of the ⁷⁹Br NMR signal.

Advantages and Considerations
  • Direct Measurement of Product Formation: ⁷⁹Br NMR directly measures the formation of the bromide leaving group, providing a direct correlation to the progress of the reaction.

  • Simplified Spectra: The spectra are often simpler than ¹H NMR, with a single peak for the bromide ion.

  • Limitations: ⁷⁹Br is a quadrupolar nucleus, which can lead to broad signals. The sensitivity is also lower than ¹H NMR. The choice of solvent is critical, as halogen bonding can affect the chemical shift and line width of the bromide signal.[5]

Protocol: Kinetic Analysis by ⁷⁹Br NMR Spectroscopy

Objective: To determine the reaction kinetics by monitoring the formation of bromide ions.

Instrumentation and Materials:

  • NMR spectrometer equipped with a broadband probe capable of detecting ⁷⁹Br.

  • NMR tubes.

  • Aprotic deuterated solvent to minimize halogen bonding effects (e.g., acetonitrile-d₃).

Procedure:

  • Instrument Setup: Tune the NMR probe to the ⁷⁹Br frequency.

  • Sample Preparation: Prepare the reaction mixture in a suitable deuterated aprotic solvent in an NMR tube.

  • Data Acquisition: Acquire ⁷⁹Br NMR spectra at regular time intervals.

  • Data Processing and Analysis: Integrate the signal corresponding to the bromide ion at each time point. Plot the integrated signal intensity versus time to obtain a kinetic profile of the reaction.

Conclusion: Ensuring Synthetic Success Through Vigilant Monitoring

The successful synthesis of molecules derived from this compound is critically dependent on the careful monitoring of the reaction progress. By employing a combination of HPLC for quantitative analysis and NMR for structural elucidation, researchers can gain a deep understanding of their chemical transformations. The protocols and insights provided in this guide are intended to serve as a robust starting point for developing tailored analytical methods. The adoption of these techniques will undoubtedly lead to improved reaction yields, higher product purity, and more efficient drug development pipelines.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity in N-Alkylation of 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable solutions for controlling the regioselectivity of N-alkylation on the 6-bromo-1H-indazole scaffold, a common challenge in pharmaceutical research and development. Here, we address the most frequently encountered issues in a direct question-and-answer format, grounded in mechanistic principles and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why does the N-alkylation of my 6-bromo-1H-indazole yield a mixture of N1 and N2 isomers?

The formation of two regioisomers is a fundamental consequence of the indazole ring's electronic structure. The indazole anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms.[1][2] The resulting alkylation can occur at either the N1 or N2 position, leading to a product mixture.

The ratio of these isomers is not random; it is highly dependent on a delicate balance of factors including your choice of base, solvent, reaction temperature, and the nature of the alkylating agent.[1][3] The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer, a principle that can be exploited to favor the N1 product under the right conditions.[3][4][5]

G cluster_0 Alkylation of 6-bromo-1H-indazole Start 6-bromo-1H-indazole Deprotonation Base, Solvent Start->Deprotonation AmbidentAnion Ambident Indazolide Anion Deprotonation->AmbidentAnion N1_Product N1-alkyl-6-bromo-1H-indazole (Thermodynamic Product) AmbidentAnion->N1_Product Attack at N1 N2_Product N2-alkyl-6-bromo-1H-indazole (Kinetic Product) AmbidentAnion->N2_Product Attack at N2

Caption: The two potential products of indazole alkylation.

Q2: What are the most critical factors for controlling N1 vs. N2 regioselectivity?

Regioselectivity is primarily dictated by the interplay between the indazolide anion and the counter-ion from the base, a relationship heavily influenced by the solvent.[1]

  • Base and Solvent Combination: This is the most powerful tool at your disposal. A strong hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is widely reported to strongly favor N1-alkylation.[6][7][8] This is attributed to the formation of a "tight ion pair" where the sodium cation coordinates with the N2 nitrogen, sterically blocking it and directing the alkylating agent to the N1 position.[4][6] Conversely, using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) often disrupts this tight ion pair, leading to mixtures.[1][8]

  • Substituents on the Indazole Ring: While your substrate is defined as 6-bromo-1H-indazole, it's crucial to understand how other substituents can direct selectivity. Electron-withdrawing groups at the C7 position, for instance, have been shown to confer excellent N2 regioselectivity, even under conditions that would typically favor N1.[1][3][7]

  • Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is often the more thermodynamically stable product.[3][5] Reaction conditions that allow for equilibration, such as longer reaction times or elevated temperatures, can favor the formation of the N1 isomer.[3][9] Many highly selective N1-alkylation procedures are believed to be under thermodynamic control.[9][10]

Troubleshooting Guide: Poor Regioselectivity

This section provides a systematic approach to diagnosing and solving common issues encountered during the N-alkylation of 6-bromo-1H-indazole.

Troubleshooting_Workflow start Problem: Poor N1:N2 Regioselectivity check_conditions Analyze Current Conditions: Base, Solvent, Temperature start->check_conditions is_polar_aprotic Is the solvent polar aprotic (e.g., DMF, DMSO)? check_conditions->is_polar_aprotic switch_to_thf Action: Switch to NaH in anhydrous THF. This is the gold standard for N1-selectivity. is_polar_aprotic->switch_to_thf Yes check_base Is the base a carbonate (K₂CO₃, Cs₂CO₃)? is_polar_aprotic->check_base No desired_product Is N2 the desired product? switch_to_thf->desired_product check_base->switch_to_thf Yes consider_thermo Action: Increase reaction time or temperature to favor the thermodynamic N1 product. check_base->consider_thermo No consider_thermo->desired_product mitsunobu Action: Use Mitsunobu conditions (Alcohol, PPh₃, DIAD/DEAD). desired_product->mitsunobu Yes acid_cat Action: Use alkyl 2,2,2-trichloroacetimidate with a catalytic acid (e.g., TfOH). desired_product->acid_cat end Goal: Achieved High Regioselectivity desired_product->end No mitsunobu->end acid_cat->end

Caption: Troubleshooting workflow for poor regioselectivity.

Problem Potential Cause Recommended Solution
Poor N1:N2 Ratio (N1 is desired) Use of polar aprotic solvents (DMF, DMSO) with carbonate or even hydride bases. These "solvent-separated ion pairs" reduce the N1-directing effect.[8]Switch to NaH in anhydrous THF. This combination promotes a "tight ion pair" that sterically shields the N2 position, providing excellent N1 selectivity.[3][6][7]
Low or No Conversion 1. Insufficiently strong base. 2. Poorly reactive alkylating agent (e.g., alkyl chloride). 3. Steric hindrance.1. Ensure the use of a strong base like NaH. 2. Switch to a more reactive electrophile, such as an alkyl bromide, iodide, or tosylate.[1] 3. Increase the reaction temperature or time. For highly hindered substrates, consider alternative synthetic routes.[1]
Reaction Favors N2 (N1 is desired) The reaction is under kinetic control, or specific directing groups are present that favor N2.In addition to using NaH/THF, ensure sufficient reaction time to allow for equilibration to the more thermodynamically stable N1 isomer.[3][9]
Difficulty Separating N1/N2 Isomers The isomers often have very similar polarity, making chromatographic separation challenging.The most effective solution is to optimize the reaction for high regioselectivity (>95:5) to minimize the need for difficult purification.[1] If separation is unavoidable, high-performance column chromatography with a shallow solvent gradient may be required.

Validated Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high N1-selectivity and is based on methodologies widely reported to be effective.[1][3][5][6]

Mechanism Insight: The use of NaH in THF creates a tight ion pair between the indazolide anion and the Na⁺ cation. The cation is believed to chelate with the N2 nitrogen, sterically hindering its approach and directing the electrophile to the more accessible N1 position.

N1_Mechanism cluster_0 Proposed N1-Directing Mechanism Indazole 6-Br-Indazolide Anion Chelation Tight Ion Pair (Coordination at N2) Na_ion Na⁺ N1_Attack Sterically favored attack at N1 Chelation->N1_Attack Electrophile R-X (Alkyl Halide) Electrophile->N1_Attack Arrow1 Product N1-Alkylated Product N1_Attack->Product

Caption: Chelation model for N1-selectivity with NaH/THF.

Step-by-Step Procedure:

  • Preparation: Add 6-bromo-1H-indazole (1.0 equiv.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise to the suspension at room temperature. For less reactive electrophiles, the reaction may require gentle heating (e.g., 50 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Purification: Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Highly N2-Selective Alkylation (Kinetic Control)

For instances where the N2-isomer is the desired product, a change in strategy from basic to acidic conditions or the use of a Mitsunobu reaction is required. The following protocol is based on a modern, highly selective acid-catalyzed method.[11][12]

Mechanism Insight: Under acidic conditions with an alkyl 2,2,2-trichloroacetimidate, the imidate is protonated, creating a highly reactive electrophile. Quantum mechanical studies suggest that the subsequent nucleophilic attack from the N2 position of the indazole has a lower activation energy barrier compared to attack from N1, leading to high N2 selectivity.[11]

Step-by-Step Procedure:

  • Preparation: To a solution of 6-bromo-1H-indazole (1.0 equiv.) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 equiv.) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane), add molecular sieves.

  • Catalyst Addition: Cool the mixture to 0 °C. Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature, monitoring by TLC or LC-MS. The reaction is often complete within a few hours.

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup & Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the N2-substituted indazole.

Summary of Conditions for Regioselectivity

Desired Product Recommended Conditions Key Principle Typical N1:N2 Ratio Reference
N1-isomer Base: NaH Solvent: THF Temperature: 0 °C to 50 °CThermodynamic Control / Tight Ion Pair>99:1[3][6][7]
N1-isomer Base: Cs₂CO₃ Solvent: Dioxane Temperature: 90 °CChelation MechanismHighly N1-selective[1][13]
N2-isomer Reagents: Alcohol, PPh₃, DIAD/DEAD Solvent: THF Mitsunobu Reaction1:2.5 (Favors N2)[3][8]
N2-isomer Catalyst: TfOH Alkylating Agent: Alkyl trichloroacetimidate Acid-Catalyzed Kinetic ControlHighly N2-selective[11][12]
Mixture Base: K₂CO₃ Solvent: DMF Temperature: RT to 120 °CKinetic Control / Solvent-Separated Ion Pair~58:42[1][14]

References

Technical Support Center: Purification of 6-Bromo-Indazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-indazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile class of compounds. As a key building block in medicinal chemistry, the purity of 6-bromo-indazole and its analogues is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you with the expertise to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 6-bromo-indazole and its derivatives?

A1: Impurities can arise from various sources throughout the synthetic process.[2] A thorough understanding of the synthetic route is crucial for anticipating potential impurities.[2] Common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the carryover of starting materials. For instance, in the synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole, the precursor 6-(trifluoromethyl)-1H-indazole might be present.[2]

  • Isomeric Byproducts: The formation of regioisomers is a frequent challenge, particularly during cyclization or substitution reactions on the indazole ring.[2][3]

  • Over-bromination Products: Side reactions can lead to the formation of di- or tri-brominated species.[2][3]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification steps, as well as unreacted reagents like brominating agents, can persist in the final product.[2]

  • Degradation Products: 6-bromo-indazole and its derivatives may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).[2]

Q2: What are the key physicochemical properties of 6-bromo-1H-indazole that influence its purification?

A2: The physicochemical properties of 6-bromo-1H-indazole are critical for designing effective purification strategies.[4]

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₅BrN₂Affects molecular weight and elemental analysis.[4]
Molecular Weight 197.03 g/mol Important for mass spectrometry analysis and yield calculations.[4]
Appearance White to yellow to tan to brown solid.[4]Color can be an initial indicator of purity.
Melting Point 180-186 °CA sharp melting point range is indicative of high purity.[4]
Solubility Generally soluble in organic solvents like DMSO, DMF, and alcohols.[4]Crucial for selecting solvents for chromatography and crystallization.[4]
LogP (Calculated) 2.3 - 2.6Indicates moderate lipophilicity, guiding the choice of chromatographic conditions.[4]
Q3: How can I confirm the purity and identity of my purified 6-bromo-indazole derivative?

A3: A multi-technique approach is essential for comprehensive quality control.[5]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities.[3][5] A stability-indicating method should be developed.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps identify isomeric impurities.[3][5]

  • Mass Spectrometry (MS): Verifies the molecular weight of the product.[3][5] The isotopic pattern of bromine is a key diagnostic feature.[5]

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities.[5]

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-bromo-indazole and its derivatives.

Issue 1: The compound "oils out" during crystallization instead of forming solid crystals.

Possible Causes:

  • Rapid Cooling: If the solution is cooled too quickly, the compound may not have sufficient time to form an ordered crystal lattice and instead separates as a supersaturated liquid.[1]

  • High Impurity Levels: Significant amounts of impurities can disrupt the crystallization process and lower the melting point of the mixture, leading to oiling out.[1]

  • Inappropriate Solvent System: The chosen solvent may not be ideal, leading to supersaturation at a temperature above the compound's melting point in that solvent.[6]

Solutions:

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Do not disturb the solution during this period.[1][6]

  • Adjust the Solvent System: Reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the saturation level, and then allow it to cool slowly again.[1] For amine-containing derivatives, using a mixed solvent system like methanol/water or ethanol/water can be beneficial.[6]

  • Use Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.[1] This provides a template for crystal growth.[6]

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting crystallization.[1]

Issue 2: No crystals form upon cooling the crystallization solution.

Possible Causes:

  • Excess Solvent: Too much solvent was used, resulting in a solution that is not saturated enough for crystals to form upon cooling.[1]

  • High Purity: Very pure compounds can sometimes be slow to crystallize as there are no nucleation sites for crystal growth to begin.[1]

Solutions:

  • Increase Concentration: Gently boil off some of the solvent to increase the concentration of the compound in the solution.[1]

  • Induce Nucleation:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.[1]

    • Seed Crystals: Add a seed crystal of the pure compound.[1]

  • Use an Anti-solvent: If working with a binary solvent system, slowly add the "anti-solvent" (in which the compound is poorly soluble) to the solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify before cooling.[1]

Issue 3: Poor separation and peak tailing during silica gel column chromatography.

Possible Causes:

  • Co-elution of Impurities: Isomers or other impurities may have similar polarities to the desired compound, leading to poor separation.[3]

  • Interaction with Silica Gel: The basic nature of the indazole ring can lead to strong interactions with the acidic silica gel, causing peak tailing.[3]

  • Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution.

Solutions:

  • Optimize the Solvent System: Experiment with different solvent systems to improve separation. Common systems include ethyl acetate/heptane and dichloromethane/methanol gradients.[3]

  • Use a Modified Stationary Phase: Consider using neutral or basic alumina for chromatography of basic compounds.

  • Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce peak tailing by competing with the compound for active sites on the silica gel.

  • Consider Reverse-Phase Chromatography: For compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., C18) can be a powerful alternative.[3]

Experimental Workflow: Purification by Crystallization

The following diagram outlines a general workflow for the purification of 6-bromo-indazole and its derivatives by crystallization.

Caption: General workflow for the purification of 6-bromo-indazole derivatives by crystallization.

Decision Tree for Crystallization Solvent Selection

Choosing the right solvent is the most critical step in successful crystallization.[1] This decision tree can guide you through the solvent screening process.

G start Start: Crude Material + Test Solvent dissolves_rt Dissolves at Room Temp? start->dissolves_rt dissolves_hot Dissolves when Hot? dissolves_rt->dissolves_hot No (Sparingly Soluble) poor_solvent Poor Solvent, Try Another dissolves_rt->poor_solvent Yes (Too Soluble) forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes dissolves_hot->poor_solvent No (Insoluble) good_solvent Good Single Solvent forms_crystals->good_solvent Yes consider_binary Consider Binary Solvent System forms_crystals->consider_binary No ('Oils Out' or No Crystals)

Caption: Decision tree for selecting an appropriate crystallization solvent.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions with 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-bromo-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unprotected N-H group and the electronic nature of the indazole ring present unique hurdles that can lead to low conversion rates.[1][2] This guide provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Very low to no conversion of 6-bromo-1H-indazole.

Question: I've set up my Suzuki-Miyaura reaction with 6-bromo-1H-indazole, a standard boronic acid, a palladium catalyst, base, and solvent, but I'm seeing minimal to no formation of my desired product. What are the most likely causes?

Answer: This is a common and frustrating issue, often stemming from the inherent properties of the N-H containing indazole substrate.[1] The primary culprits can be broken down into two main categories: catalyst inhibition and suboptimal reaction conditions.

  • Catalyst Inhibition by the N-H Group: The acidic proton on the indazole's N-H group can react with the palladium catalyst. This interaction can lead to the formation of inactive palladium-azolyl complexes, effectively taking your catalyst out of the catalytic cycle.[1][3] This is a well-documented issue with nitrogen-rich heterocycles in palladium-catalyzed cross-coupling reactions.[1][2]

  • Inadequate Catalyst System: The combination of palladium precursor and ligand may not be suitable for this specific substrate. Electron-rich, bulky phosphine ligands are often required to promote the oxidative addition step and facilitate the overall catalytic cycle with challenging substrates.[4][5]

  • Incorrect Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong that it promotes unwanted side reactions or degradation of your starting materials.[6] For N-H containing substrates, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH.[1][6]

  • Suboptimal Solvent Choice: The solvent system needs to effectively dissolve all reactants, including the inorganic base. A mixture of an aprotic organic solvent (like dioxane, THF, or toluene) and water is often necessary to achieve this.[7]

Issue 2: Significant formation of a debrominated byproduct (1H-indazole).

Question: My main product is the desired coupled product, but I'm also observing a significant amount of 1H-indazole. What is causing this debromination?

Answer: The formation of 1H-indazole indicates a hydrodehalogenation side reaction. This can occur through several pathways, often competing with the desired cross-coupling.

  • Palladium-Catalyzed Hydrodehalogenation: Some palladium-phosphine systems can promote this side reaction, particularly in the presence of a hydrogen source.[8]

  • Impure Reagents or Solvents: Trace impurities in your solvents or reagents can act as hydride donors, leading to the reduction of the C-Br bond.

Issue 3: I see my desired product, but also a significant amount of a homocoupled boronic acid byproduct (biaryl from the boronic acid).

Question: Besides my target molecule, I'm isolating a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I minimize this?

Answer: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings. It is often exacerbated by the presence of oxygen and certain palladium catalysts.

  • Oxygen in the Reaction Mixture: Inadequate degassing of your reaction mixture can lead to the oxidative homocoupling of the boronic acid. It is crucial to ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[9]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others.

In-Depth Troubleshooting & Optimization Strategies

Addressing Catalyst Inhibition and Selection

The most critical factor for a successful Suzuki-Miyaura coupling with 6-bromo-1H-indazole is selecting a robust catalyst system that can overcome the inhibitory effects of the N-H group.[1]

Recommended Action Plan:

  • Switch to a More Advanced Catalyst System: If you are using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered ligand. Buchwald-type ligands such as XPhos, SPhos, or RuPhos are often highly effective for coupling N-H containing heterocycles.[1][10] Using a pre-formed palladium-ligand complex (precatalyst) can also improve results.[1][2]

  • Protect the Indazole N-H: While direct coupling is often desired, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent catalyst inhibition and significantly improve yields.[11] This does, however, add extra steps to your synthesis.

  • Setup: In parallel reaction vials under an inert atmosphere, add 6-bromo-1H-indazole (1.0 equiv.), the desired boronic acid (1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: To each vial, add a different palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3) at a consistent loading (e.g., 2 mol %).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) to each vial.

  • Reaction: Heat all reactions at the same temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.

  • Analysis: Compare the conversion to the desired product across the different catalyst systems to identify the most effective one.

Catalyst SystemLigand TypeExpected Performance with 6-bromo-1H-indazole
Pd(PPh₃)₄Standard PhosphineOften low to moderate yield due to catalyst inhibition.
PdCl₂(dppf)Ferrocene-basedCan be effective, often an improvement over PPh₃.[12][13]
XPhos Pd G3Buchwald-typeHigh potential for excellent yields due to bulky, electron-rich ligand.[1]
Pd(OAc)₂ + SPhosBuchwald-type (in situ)High potential for excellent yields.[10]
Optimizing the Base and Solvent System

The interplay between the base and solvent is crucial for both activating the boronic acid and maintaining the stability of the catalyst and starting materials.[6][7]

Recommended Action Plan:

  • Base Selection: Start with a moderately weak inorganic base like K₃PO₄ or K₂CO₃.[1][14] If conversion is still low, you might consider a stronger base like Cs₂CO₃, but be mindful of potential side reactions.[9][15] Avoid strong hydroxide bases (NaOH, KOH) as they can promote catalyst decomposition and other side reactions.[6]

  • Solvent System: A mixed solvent system is often essential. A common and effective choice is a 4:1 to 5:1 mixture of an aprotic organic solvent (1,4-dioxane, THF, or toluene) and water.[1][7] The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[6] Ensure your organic solvents are anhydrous and have been properly degassed.

troubleshooting_workflow start Low Conversion Issue check_base Evaluate Base (Start with K₃PO₄) start->check_base check_solvent Evaluate Solvent (Start with Dioxane/H₂O) start->check_solvent try_cs2co3 Try Cs₂CO₃ (Stronger, more soluble) check_base->try_cs2co3 If solubility is an issue try_k2co3 Try K₂CO₃ (Alternative weak base) check_base->try_k2co3 If K₃PO₄ fails try_thf Try THF/H₂O check_solvent->try_thf If starting materials are not fully soluble try_toluene Try Toluene/H₂O check_solvent->try_toluene Alternative aprotic solvent try_cs2co3->check_solvent try_k2co3->check_solvent optimize Re-evaluate Catalyst & Temperature try_thf->optimize try_toluene->optimize

Caption: A decision tree for troubleshooting base and solvent selection.

Mitigating Side Reactions: Protodeboronation

A competing and often overlooked side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[16][17] This consumes your coupling partner and reduces the overall yield.[17]

Key Factors Influencing Protodeboronation:

  • Boronic Acid Stability: Heteroaromatic boronic acids can be particularly prone to protodeboronation.[17][18]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of excess water can accelerate this side reaction.[17][19]

  • Base: Both acidic and basic conditions can catalyze protodeboronation, depending on the specific boronic acid.[16][17]

Recommended Action Plan:

  • Use a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and less susceptible to protodeboronation.[11][18] They act as a "slow-release" source of the active boronic acid.[20][21]

  • Control Water Content: While some water is necessary, excess water can serve as the proton source for protodeboronation.[19] Use the minimum amount of water required to dissolve the base.

  • Optimize Temperature and Time: Run the reaction at the lowest temperature that gives a reasonable conversion rate. Avoid unnecessarily long reaction times.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdiix Ar-Pd(II)-X-L₂ oxidative_addition->pdiix transmetalation Transmetalation (R-B(OH)₂) + Base pdiix->transmetalation pdiir Ar-Pd(II)-R-L₂ transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation Consumed in main reaction protodeboronation Protodeboronation (H⁺ source) boronic_acid->protodeboronation side_product R-H (Side Product) protodeboronation->side_product

Caption: The Suzuki-Miyaura catalytic cycle with the competing protodeboronation pathway.

Summary and Final Recommendations

Successfully coupling 6-bromo-1H-indazole requires a systematic approach to overcome its inherent challenges. Low conversion is most often a result of catalyst inhibition by the unprotected N-H group. Therefore, the primary focus of optimization should be on the catalyst system.

  • Prioritize the Catalyst: Start by screening modern, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source, or use their corresponding pre-formed catalysts.

  • Select a Mild Base: Use K₃PO₄ or K₂CO₃ as your initial base of choice.

  • Use a Mixed Solvent System: Employ a degassed mixture of an aprotic organic solvent and water to ensure all components are in solution.

  • Consider Boronic Acid Stability: If protodeboronation is suspected, switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction to prevent both catalyst deactivation and boronic acid homocoupling.

By methodically addressing these key parameters, researchers can significantly improve the conversion and overall success of their Suzuki-Miyaura reactions with 6-bromo-1H-indazole.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1H-indazole. As a pivotal building block in medicinal chemistry, the efficient and reproducible synthesis of this compound is of paramount importance. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. The information presented herein is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 6-bromo-1H-indazole?

A1: The synthesis of 6-bromo-1H-indazole can be approached through several strategic routes, with the selection often depending on the available starting materials, scalability, and desired purity. The most prevalent methods include:

  • Diazotization of 4-bromo-2-methylaniline: This is a widely used and scalable method that involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.[1] This pathway is often favored in industrial settings due to its cost-effectiveness.

  • Cyclization of a Brominated Precursor: A common example is the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[2] This method offers a direct approach to the indazole core.

  • Direct Bromination of 1H-Indazole: This involves the electrophilic substitution of the indazole ring using a brominating agent such as N-Bromosuccinimide (NBS). Controlling the regioselectivity to favor the 6-bromo isomer is a key challenge in this approach.

  • Sandmeyer-Type Reaction: This route begins with an amino-indazole, which is converted to a diazonium salt and subsequently reacted with a bromide source, such as cuprous bromide (CuBr).[2]

Q2: What are the primary challenges affecting the yield and purity of 6-bromo-1H-indazole synthesis?

A2: The primary challenges in the synthesis of 6-bromo-1H-indazole are controlling regioselectivity, ensuring complete reaction, and achieving effective purification.[2] Common pitfalls include the formation of undesired regioisomers, particularly in direct bromination methods, and incomplete reactions leading to a mixture of starting materials and products. Purification can be complicated by the presence of structurally similar isomers and byproducts.

Q3: How can I confirm the identity and purity of my synthesized 6-bromo-1H-indazole?

A3: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 6-bromo-1H-indazole.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the desired isomer and the identification of any isomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Is a powerful tool for assessing the purity of the final compound and quantifying any impurities.

  • Melting Point: A sharp melting point within the expected range (typically around 180-186°C) is a good indicator of purity.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-bromo-1H-indazole, providing potential causes and actionable solutions.

Route 1: Diazotization of 4-bromo-2-methylaniline

Issue 1: Low Yield of 6-bromo-1H-indazole

  • Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt is a critical step and is highly sensitive to temperature.

    • Solution: Maintain a low reaction temperature, typically between 0-5°C, during the addition of the diazotizing agent (e.g., sodium nitrite). Use of an ice-salt bath can be effective. Ensure slow, dropwise addition of the nitrite solution to prevent a rapid exotherm.

  • Potential Cause 2: Unstable Diazonium Salt. Aromatic diazonium salts can be unstable, especially at elevated temperatures, leading to decomposition and the formation of unwanted side products.

    • Solution: Use the diazonium salt immediately in the subsequent cyclization step. Avoid storing the diazonium salt solution for extended periods.

  • Potential Cause 3: Inefficient Cyclization. The intramolecular cyclization to form the indazole ring may be slow or incomplete. Mechanistic studies have shown this reaction to be an intramolecular azo coupling.[2]

    • Solution: After the diazotization is complete, ensure the reaction conditions for cyclization are optimal. This may involve adjusting the pH or allowing for a sufficient reaction time at a slightly elevated temperature, as specified in the protocol.

Issue 2: Formation of Impurities

  • Potential Cause 1: Side reactions during diazotization. Phenolic byproducts can form if the diazonium salt reacts with water.

    • Solution: Strict temperature control is crucial. Working in a non-aqueous or concentrated acidic medium can also minimize this side reaction.

  • Potential Cause 2: Presence of unreacted 4-bromo-2-methylaniline.

    • Solution: Ensure the stoichiometry of the diazotizing agent is correct. A slight excess of the diazotizing agent may be necessary to drive the reaction to completion. Monitor the reaction by TLC to confirm the consumption of the starting material.

Route 2: Cyclization of 4-bromo-2-fluorobenzaldehyde with Hydrazine

Issue 3: Low Reaction Conversion

  • Potential Cause 1: Insufficient reaction temperature or time. The condensation and subsequent cyclization may require significant thermal energy to proceed to completion.

    • Solution: Ensure the reaction is heated to the recommended temperature (e.g., 125°C) for the specified duration.[2] Monitor the reaction progress using TLC to determine the optimal reaction time.

  • Potential Cause 2: Poor quality of hydrazine hydrate. Hydrazine hydrate can degrade over time.

    • Solution: Use fresh, high-quality hydrazine hydrate. It is advisable to use a significant excess of hydrazine hydrate as it often also acts as the solvent.

Issue 4: Difficulty in Product Isolation and Purification

  • Potential Cause 1: Formation of an oil instead of a precipitate during workup. This can occur if the product is impure or if the cooling process is too rapid.

    • Solution: If the product "oils out," try redissolving it by gentle heating and then allowing it to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can induce crystallization.

  • Potential Cause 2: Co-elution of impurities during column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to achieve good separation. If impurities persist, recrystallization is a highly effective purification method.

Data Presentation: Comparison of Synthetic Routes

Parameter Route 1: Diazotization of 4-bromo-2-methylaniline Route 2: Cyclization of 4-bromo-2-fluorobenzaldehyde Route 3: Direct Bromination of 1H-Indazole
Starting Material 4-bromo-2-methylaniline4-bromo-2-fluorobenzaldehyde1H-Indazole
Key Reagents Sodium nitrite, AcidHydrazine hydrateN-Bromosuccinimide (NBS)
Typical Yield Moderate to HighHighVariable, depends on regioselectivity
Scalability GoodModerateModerate
Key Challenges Temperature control, Diazonium salt stabilityHandling of hydrazine hydrate, High reaction temperatureControlling regioselectivity, Potential for over-bromination
Advantages Cost-effective, ScalableDirect route, Often high yieldingFewer steps

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 6-bromo-1H-indazole via Diazotization of 4-bromo-2-methylaniline

This protocol is adapted from established large-scale synthesis procedures.[1]

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux at approximately 68°C and maintain for 20 hours.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove the volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to >8 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield 6-bromo-1H-indazole.

cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3 & 4: Work-up & Isolation A 4-bromo-2-methylaniline in Chloroform B Add Acetic Anhydride (<40°C) A->B Protection C Acetylated Intermediate D Add KOAc & Isoamyl Nitrite Reflux (~68°C, 20h) C->D Ring Formation E Crude Reaction Mixture F Acidic Hydrolysis (HCl, 50-55°C) E->F G Basification (NaOH, pH>8) & Purification F->G H 6-bromo-1H-indazole G->H

Caption: Workflow for the synthesis of 6-bromo-1H-indazole via diazotization.

Protocol 2: Synthesis of 6-bromo-1H-indazole via Cyclization of 4-bromo-2-fluorobenzaldehyde

This protocol is based on the reaction of a substituted benzaldehyde with hydrazine.[2]

  • Reaction Setup: To a round-bottom flask, add 4-bromo-2-fluorobenzaldehyde and an excess of hydrazine hydrate.

  • Heating: Stir the reaction mixture at 125°C for 3 hours.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Quenching and Extraction: Quench the reaction by pouring the concentrated residue into an ice-water mixture. Extract the aqueous mixture with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

start Start reagents 4-bromo-2-fluorobenzaldehyde + Hydrazine Hydrate start->reagents heating Heat to 125°C for 3h reagents->heating workup Cool & Concentrate heating->workup quench_extract Quench with Ice-Water Extract with Ethyl Acetate workup->quench_extract dry_concentrate Dry & Concentrate Organic Layers quench_extract->dry_concentrate purification Purify by Chromatography or Recrystallization dry_concentrate->purification end_product 6-bromo-1H-indazole purification->end_product

Caption: Experimental workflow for the cyclization route to 6-bromo-1H-indazole.

References

resolving co-elution of impurities during chromatography of indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography of Indazole Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with indazole-based compounds. Co-elution of impurities, particularly isomers and closely related analogues, is a frequent and significant challenge in the chromatographic analysis of these heterocyclic structures. This document provides in-depth, experience-based troubleshooting guides and frequently asked questions to help you systematically resolve these complex separation challenges.

Troubleshooting Guide: A Systematic Approach to Co-elution

This section addresses specific co-elution scenarios with detailed, step-by-step experimental protocols. The underlying principle is that achieving separation requires exploiting subtle differences in the physicochemical properties of the analyte and its impurities.

Scenario 1: My main indazole peak has a persistent shoulder or fails peak purity analysis. How do I resolve the hidden impurity?

A shoulder or tail on your main peak is a clear indicator of co-elution, where an impurity is not fully resolved.[1][2] This is common with indazole compounds due to the presence of positional isomers, which often have nearly identical polarity and mass.[3][4] A systematic method development approach is required to enhance selectivity (α), the relative retention between the two compounds.[5]

The diagram below outlines a systematic workflow for tackling co-elution. The primary goal is to alter chromatographic selectivity by methodically adjusting key parameters.

CoElution_Workflow cluster_MobilePhase Mobile Phase Optimization cluster_StationaryPhase Stationary Phase Screening Start Co-elution Observed (Peak Shoulder / Purity Failure) Assess Step 1: Assess System - Peak Shape (Fronting/Tailing) - Retention Factor (k') Start->Assess Initial Check MobilePhase Step 2: Modify Mobile Phase (Primary Approach) Assess->MobilePhase If k' is optimal (>2) and peak shape is good pH_Screen A: pH Screening (Exploit pKa differences) MobilePhase->pH_Screen Solvent_Screen B: Organic Modifier (ACN vs. MeOH) MobilePhase->Solvent_Screen StationaryPhase Step 3: Change Stationary Phase (Orthogonal Selectivity) PFP_Column A: PFP Column (π-π, Dipole Interactions) StationaryPhase->PFP_Column Phenyl_Column B: Phenyl-Hexyl Column (Aromatic Selectivity) StationaryPhase->Phenyl_Column Temperature Step 4: Adjust Temperature (Fine-tune Selectivity) Resolved Resolution Achieved Temperature->Resolved pH_Screen->StationaryPhase If resolution is still poor Solvent_Screen->StationaryPhase If resolution is still poor PFP_Column->Temperature For final optimization Phenyl_Column->Temperature For final optimization

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Causality: The ionization state of a molecule dramatically affects its retention in reversed-phase HPLC.[6][7][8] Indazole and its impurities, often containing basic nitrogen atoms, will exhibit significant changes in retention time with shifts in mobile phase pH.[9] By working at a pH that is at least 1.5-2 units away from the pKa of your compounds, you can ensure they are either fully ionized or fully unionized, leading to more stable retention and potentially differential retention between the main peak and impurities.[6][10]

Step-by-Step Methodology:

  • Determine Analyte pKa: If not known, use prediction software (e.g., ACD/Labs, ChemAxon) to estimate the pKa of your indazole compound and potential impurities.

  • Prepare Buffers: Prepare three mobile phases with different pH values, ensuring the buffer has capacity at the target pH (±1 pH unit from its pKa).

    • Acidic: 0.1% Formic Acid in Water (pH ~2.7)

    • Near Neutral: 10 mM Ammonium Acetate in Water (pH ~6.8)

    • Basic (for pH stable columns): 10 mM Ammonium Bicarbonate in Water (pH ~8.0-9.0)

  • Screening: Using a standard C18 column, run a generic gradient (e.g., 5-95% Acetonitrile over 15 minutes) with each of the three mobile phases.

  • Analyze Results: Compare the chromatograms. Look for significant shifts in the retention time of the main peak and the appearance of new, resolved impurity peaks. A change in elution order is a strong indicator of successful selectivity alteration.[11]

  • Optimization: Select the pH that provides the best initial separation and optimize the gradient to further improve resolution.

Scenario 2: I've tried adjusting the mobile phase pH, but two isomeric impurities remain unresolved.

When pH adjustments are insufficient, it indicates that the impurities have very similar pKa values and hydrophobic character. In this case, you must introduce different separation mechanisms beyond simple hydrophobicity. This is achieved through "orthogonal" screening, primarily by changing the stationary phase.[12][13][14]

Causality: Standard C18 columns separate primarily based on hydrophobicity. For aromatic and heterocyclic compounds like indazoles, other interactions can be exploited. Pentafluorophenyl (PFP) and Phenyl-Hexyl columns offer alternative selectivities.[15]

  • PFP Columns: Provide a complex mix of interactions including hydrophobic, aromatic (π-π), dipole-dipole, and hydrogen bonding.[16][17][18] They are exceptionally effective at separating positional isomers and halogenated compounds.[4][19]

  • Phenyl-Hexyl Columns: Offer enhanced π-π interactions compared to C18, making them suitable for separating compounds with aromatic rings.

Step-by-Step Methodology:

  • Select Columns: Acquire a PFP and/or a Phenyl-Hexyl column with the same dimensions as your standard C18 column.

  • Initial Run: Using the mobile phase conditions that gave the best (though incomplete) separation from Protocol 1, inject your sample onto the new columns.

  • Compare Selectivity: Carefully compare the chromatograms from the C18, PFP, and Phenyl-Hexyl columns. Pay close attention to changes in peak spacing and elution order. The goal is to find a column that provides a different, more effective selectivity profile.[12]

  • Method Optimization: Once the most promising stationary phase is identified, re-optimize the mobile phase (pH, organic modifier, gradient) to achieve baseline resolution.

Stationary PhasePrimary Separation MechanismBest Suited For
C18 (Standard) Hydrophobic InteractionsInitial screening, separating compounds with differences in alkyl substitution.
Phenyl-Hexyl Hydrophobic & π-π InteractionsSeparating aromatic compounds, positional isomers where ring orientation matters.[3]
PFP (Pentafluorophenyl) π-π, Dipole, H-Bonding, ShapeHalogenated indazoles, positional isomers, polar compounds.[15][16][18] Offers the most orthogonal selectivity to C18.

Frequently Asked Questions (FAQs)

Q1: What does a "shoulder" on my main peak indicate? A shoulder is a strong sign of a co-eluting impurity.[1][2] It means another compound is eluting very close to your main analyte, resulting in incomplete separation. You should proceed with the troubleshooting steps outlined in the guide to improve resolution.

Q2: Can changing the column temperature help resolve my peaks? Yes, temperature is a powerful secondary tool for fine-tuning selectivity.[20][21] Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction, which can slightly change the relative retention of two compounds.[22] Modest changes (e.g., from 30°C to 45°C) can sometimes be enough to resolve closely eluting peaks, especially for ionizable compounds.[23][24] However, it is generally less impactful than changing mobile phase pH or stationary phase chemistry.[21]

Q3: My peak is "fronting". Is this a co-elution issue? Peak fronting, where the front of the peak is less steep than the back, is typically caused by column overload or poor sample solubility in the mobile phase.[25][26][27] While it can mask a co-eluting impurity, the primary cause is usually not co-elution itself. Try reducing the sample concentration or ensuring your sample is fully dissolved in the initial mobile phase.

Q4: What is the difference between Acetonitrile (ACN) and Methanol (MeOH) as an organic modifier? ACN and MeOH have different properties that can affect selectivity. ACN is aprotic and a weaker hydrogen bond acceptor, while MeOH is protic and can act as both a hydrogen bond donor and acceptor. For aromatic compounds like indazoles, switching from ACN to MeOH can alter hydrogen bonding interactions with the stationary phase and resolve co-eluting peaks.

Q5: My method was working, but now I see co-elution. What happened? This can be due to several factors:

  • Column Aging: Over time, the stationary phase can degrade, leading to a loss of resolution. Try the analysis on a new column of the same type.

  • Mobile Phase Preparation: Small variations in pH or composition of the mobile phase can lead to significant changes in retention for ionizable compounds like indazoles.[7] Ensure consistent and accurate preparation.

  • Change in Sample Matrix: A new synthetic route or batch may introduce a new impurity that co-elutes under the existing method. This is why having an orthogonal method is valuable for confirming peak purity.[11][28]

Q6: How does a Diode Array Detector (DAD) or Mass Spectrometer (MS) help identify co-elution? These detectors are crucial for assessing peak purity. A DAD detector collects UV-Vis spectra across the entire peak.[2] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component. Similarly, an MS detector can reveal different mass-to-charge ratios (m/z) across an apparently single chromatographic peak, confirming co-elution.[2]

Ionization_Effect Conceptual Effect of pH on Separation Low_pH Low pH (e.g., 2.7) Both compounds are protonated (BH+) Indazole_Low Indazole (BH+) Polar, Less Retained Impurity_Low Impurity (BH+) Polar, Less Retained High_pH High pH (e.g., 8.0) Compounds are neutral (B) CoElution Result: Co-elution Indazole_Low->CoElution Similar Retention Impurity_Low->CoElution Similar Retention Resolution Result: Resolution Indazole_High Indazole (B) Non-polar, More Retained Impurity_High Impurity (B) Non-polar, More Retained (Different hydrophobicity) Indazole_High->Resolution Different Retention Impurity_High->Resolution Different Retention

Caption: How pH alters ionization and resolves basic compounds.

References

stability issues of 6-(bromomethyl)-1H-indazole hydrobromide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 6-(Bromomethyl)-1H-indazole Hydrobromide

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this critical reagent. Understanding its stability profile is paramount for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your synthetic intermediates.

Core Stability Profile & Chemical Vulnerabilities

6-(Bromomethyl)-1H-indazole is a highly reactive bifunctional molecule. Its utility as a synthetic building block is derived from the electrophilic benzylic bromide and the nucleophilic indazole ring system. However, these same features are the source of its inherent instability. The hydrobromide salt form is supplied to improve handling and stability compared to the free base, primarily by protonating the indazole ring system and reducing its nucleophilicity.

The primary degradation pathways include:

  • Nucleophilic Substitution/Solvolysis: The C-Br bond is highly susceptible to attack by nucleophiles. Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles, leading to the formation of 6-(hydroxymethyl)-1H-indazole or 6-(alkoxymethyl)-1H-indazole, respectively. This is often the most significant pathway for degradation.

  • Polymerization/Self-Alkylation: The free base form of the indazole is nucleophilic and can react with the bromomethyl group of another molecule, leading to oligomerization or polymerization. The hydrobromide salt significantly suppresses this pathway by protonating the indazole nitrogen.[1]

  • Hydrolysis: In the presence of water or moisture, the benzylic bromide can hydrolyze to the corresponding alcohol, 6-(hydroxymethyl)-1H-indazole. This process is accelerated by basic conditions.

  • Oxidation and Photodegradation: While less commonly reported for this specific molecule, related structures can be sensitive to atmospheric oxygen and light over long-term storage, leading to colored impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: To ensure long-term stability, the solid compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light and moisture.[2][3][4] The use of a desiccator is also recommended.

Q2: Why is the compound supplied as a hydrobromide salt? A2: The hydrobromide salt is critical for suppressing polymerization and self-alkylation reactions.[1] By protonating the indazole ring, the salt form reduces the nucleophilicity of the nitrogen atoms, preventing them from reacting with the electrophilic bromomethyl group of an adjacent molecule.

Q3: What solvents are recommended for preparing stock solutions? A3: For short-term use in reactions, high-purity, anhydrous aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are recommended. Avoid protic solvents like methanol or ethanol for stock solutions, as they will readily react with the compound via solvolysis.

Q4: Is this compound sensitive to light? A4: While specific photostability data is limited, it is best practice to handle and store the compound protected from light, as is common for benzylic bromides and complex organic molecules.[5] Amber vials and storage in the dark are strongly advised.

Q5: How can I monitor the degradation of the compound? A5: The most effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A stability-indicating method should be developed that can separate the parent compound from its primary degradants, such as the hydrolyzed alcohol product.

Troubleshooting Common Experimental Issues

Issue 1: My reaction yield is consistently low, and I see a polar impurity by TLC/LCMS.

  • Probable Cause: Degradation of the starting material by hydrolysis or solvolysis. The polar impurity is likely 6-(hydroxymethyl)-1H-indazole.

  • Underlying Logic: The benzylic bromide is highly electrophilic. If your reaction solvent contains water (even trace amounts) or is a protic solvent (like an alcohol), it will compete with your desired nucleophile, leading to the formation of the corresponding alcohol or ether byproduct.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using anhydrous solvents for your reaction. Use freshly opened bottles or solvents dried over molecular sieves.

    • Reaction Setup: Assemble your reaction glassware under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

    • Reagent Purity: Check that other reagents, particularly bases or nucleophiles, are anhydrous. Hygroscopic bases like potassium carbonate should be oven-dried before use.

    • Temperature Control: If the reaction is run at elevated temperatures, the rate of hydrolysis/solvolysis will also increase. Consider if the reaction can be performed effectively at a lower temperature.

Issue 2: My stock solution of the compound changes color and shows multiple new peaks on HPLC after a few days.

  • Probable Cause: Solution-state instability. The compound is degrading in the chosen solvent over time.

  • Underlying Logic: Even in aprotic solvents, slow degradation can occur due to trace impurities (water, amines) or inherent instability. The appearance of color may suggest oxidative degradation or the formation of complex polymeric side products.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions of this compound immediately before use.

    • Solvent Choice: If a stock solution is absolutely necessary, use high-purity, anhydrous DMSO or DMF and store it at -20°C under argon for the shortest possible time.

    • Perform a Solution Stability Study: If you must use solutions over a period of time, conduct a small-scale stability study. Prepare a solution, store it under your intended conditions, and analyze aliquots by HPLC at regular intervals (e.g., 0, 4, 8, 24 hours) to determine the rate of degradation.

Issue 3: My reaction requires a base to neutralize the HBr salt, but my results are inconsistent.

  • Probable Cause: The choice of base and the method of addition are critical and can influence the stability of the free-base form of the indazole.

  • Underlying Logic: Upon neutralization, the highly reactive free base is generated in situ. Strong, nucleophilic bases can directly compete and react with the bromomethyl group. Bases that are not fully anhydrous can introduce water, promoting hydrolysis.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or proton sponge.

    • Consider Inorganic Bases: Anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Ensure they are thoroughly dried before use.

    • Controlled Addition: Add the base slowly at a low temperature (e.g., 0°C) to control the exotherm and minimize the concentration of the free base at any given time before your primary nucleophile has a chance to react.

Visualization of Degradation & Workflow

The following diagrams illustrate the key degradation pathway and a recommended workflow for assessing stability.

Diagram 1: Primary Hydrolysis Pathway A 6-(Bromomethyl)-1H-indazole (C₈H₇BrN₂) B 6-(Hydroxymethyl)-1H-indazole (Major Degradant) A->B Hydrolysis / Nucleophilic Attack C H₂O (Moisture) C->B

Caption: Primary hydrolysis pathway of the title compound.

Diagram 2: Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in anhydrous ACN) B1 Ambient Temp, Light A->B1 B2 Ambient Temp, Dark A->B2 B3 40°C, Dark A->B3 B4 Spiked with H₂O A->B4 C Withdraw Aliquots at T=0, 2, 4, 8, 24h B1->C B2->C B3->C B4->C D Analyze via Stability-Indicating HPLC-UV Method C->D E Calculate % Parent Compound Remaining vs. Time D->E

Caption: Recommended workflow for assessing solution stability.

Recommended Experimental Protocols

Protocol 4.1: General Protocol for Assessing Solution Stability by HPLC

This protocol provides a framework for evaluating the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL amber volumetric flask.

    • Dissolve and dilute to the mark with anhydrous HPLC-grade acetonitrile (or another solvent of interest). This yields a ~1 mg/mL stock solution.

  • Application of Stress Conditions:

    • Transfer aliquots of the stock solution into several sealed amber HPLC vials.

    • Control Sample: Immediately dilute one aliquot to the target analytical concentration (e.g., 50 µg/mL) and analyze. This is the T=0 time point.

    • Test Samples: Store the remaining vials under the desired test conditions (e.g., room temperature, 40°C, refrigerated).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from its storage condition.

    • Allow the vial to return to room temperature if necessary.

    • Dilute an aliquot to the target analytical concentration.

    • Analyze by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate under each condition.

Table 1: Example Stability Data Summary
ConditionSolventTime (hours)Parent Compound Remaining (%)
25°C, Protected from LightAnhydrous Acetonitrile0100.0
898.5
2494.2
40°C, Protected from LightAnhydrous Acetonitrile0100.0
891.3
2475.6
25°C, Protected from LightAcetonitrile + 1% H₂O0100.0
882.1
2455.4
Note: Data is illustrative and will vary based on exact experimental conditions and lot purity.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-(Bromomethyl)-1H-indazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Bromomethyl)-1H-indazole hydrobromide is a key building block in medicinal chemistry, serving as a crucial intermediate for the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. The efficient and scalable synthesis of this reagent is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Retrosynthetic Analysis: Two Strategic Approaches

The synthesis of this compound can be approached from two primary strategic directions, differing in the stage at which the critical bromomethyl functionality is introduced.

  • Route 1: Late-Stage Halogenation. This strategy involves the initial construction of a stable precursor, 6-(hydroxymethyl)-1H-indazole, followed by a direct conversion of the benzylic alcohol to the corresponding bromide.

  • Route 2: Concurrent Deprotection and Halogenation. This pathway employs a protected precursor, such as 6-(acetoxymethyl)-1-acetyl-1H-indazole, which undergoes a one-pot deprotection and bromination upon treatment with hydrobromic acid.

This guide will dissect each route, evaluating them on parameters of efficiency, scalability, and practical considerations in a research and development setting.

Route 1: Synthesis via 6-(Hydroxymethyl)-1H-indazole

This route is characterized by a multi-step synthesis of the alcohol intermediate, followed by a high-yielding bromination step. It offers a robust and reliable pathway to the target compound.

Overall Workflow

Route 1 Workflow A 3-Amino-4-methylbenzoic Acid B Methyl 3-amino-4-methylbenzoate A->B Esterification (SOCl₂, MeOH) C Methyl 1H-indazole-6-carboxylate B->C Diazotization & Cyclization (NaNO₂, HCl) D 6-(Hydroxymethyl)-1H-indazole C->D Reduction (LiAlH₄, THF) E 6-(Bromomethyl)-1H-indazoleHydrobromide D->E Bromination (33% HBr/AcOH)

Caption: Synthetic workflow for Route 1.

Mechanistic Insights and Experimental Rationale

The initial steps of this synthesis focus on building the indazole core from a commercially available substituted benzoic acid.

  • Esterification: The carboxylic acid of 3-amino-4-methylbenzoic acid is protected as a methyl ester. The use of thionyl chloride (SOCl₂) with methanol is a classic and highly efficient method for this transformation, proceeding through an acyl chloride intermediate. This protection prevents unwanted side reactions of the carboxylic acid in the subsequent diazotization step.

  • Indazole Formation: The formation of the indazole ring is achieved via the Griess diazotization of the aniline, followed by intramolecular cyclization. Sodium nitrite in an acidic medium generates nitrous acid in situ, which converts the amino group into a diazonium salt. This highly reactive intermediate then cyclizes onto the adjacent methyl group's activated C-H bond (via a tautomeric form) to form the pyrazole ring of the indazole system.

  • Reduction: The ester is then reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). LiAlH₄ is chosen for its ability to efficiently reduce esters to alcohols without affecting the aromatic indazole core. The reaction is typically performed in an anhydrous ether solvent like THF at low temperatures to control its reactivity.

  • Bromination: The final step is the conversion of the benzylic alcohol to the bromide.[1][2] This is effectively accomplished by heating the alcohol in a solution of hydrogen bromide in acetic acid.[1] The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile in an SN2 or SN1-type reaction at the benzylic position to form the desired product. The use of excess HBr also ensures the final product is isolated as its stable hydrobromide salt.

Experimental Protocol: Synthesis of 6-(Hydroxymethyl)-1H-indazole

A detailed protocol for the precursor synthesis is adapted from established methodologies for analogous indazole compounds.[2]

  • Step 1: Esterification. To a stirred solution of 3-amino-4-methylbenzoic acid (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to obtain methyl 3-amino-4-methylbenzoate.

  • Step 2: Indazole Formation. Dissolve the crude ester in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature, then allow to warm to room temperature and stir for an additional 2 hours. Neutralize with a base (e.g., NaHCO₃) and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield methyl 1H-indazole-6-carboxylate.

  • Step 3: Reduction. To a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C, add a solution of methyl 1H-indazole-6-carboxylate (1 eq.) in THF dropwise. Stir at 0 °C for 2 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to yield 6-(hydroxymethyl)-1H-indazole.

Experimental Protocol: Bromination
  • Step 1: Bromination. Suspend 6-(hydroxymethyl)-1H-indazole (1 eq.) in a 33% solution of HBr in acetic acid.

  • Step 2: Reaction. Heat the mixture at 120 °C under a nitrogen atmosphere for 1 hour.[1]

  • Step 3: Isolation. Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Route 2: Synthesis via Deacylation of 6-(Acetoxymethyl)-1-acetyl-1H-indazole

This route offers a more convergent approach, where the final product is generated in a single step from a doubly protected intermediate. This strategy is analogous to a reported high-yielding synthesis of the corresponding 5-(bromomethyl) isomer.[3]

Overall Workflow

Route 2 Workflow A 4-Amino-3-methylbenzyl alcohol B 1-((4-(Acetoxymethyl)-2-aminophenyl)methyl)ethan-1-one A->B Acetylation (Ac₂O) C 1-Acetyl-6-(acetoxymethyl)-1H-indazole B->C Diazotization & Cyclization (Isoamyl nitrite, KOAc) D 6-(Bromomethyl)-1H-indazoleHydrobromide C->D Deprotection & Bromination (48% aq. HBr)

Caption: Synthetic workflow for Route 2.

Mechanistic Insights and Experimental Rationale

This route strategically employs protecting groups that are labile under the final reaction conditions.

  • Acetylation: The starting material, a substituted benzyl alcohol, is treated with acetic anhydride. This acetylates both the amino group and the hydroxyl group, protecting them for the subsequent cyclization and preventing unwanted side reactions.

  • Indazole Formation: The acetylated aniline is cyclized using an organic nitrite, such as isoamyl nitrite, in the presence of a base like potassium acetate. The isoamyl nitrite acts as the diazotizing agent, converting the N-acetylated amino group into a diazonium species, which then cyclizes to form the N-acetylated indazole ring.

  • Concurrent Deprotection and Bromination: The final, key step involves treating the di-acetylated intermediate with concentrated aqueous hydrobromic acid.[3] This single reagent accomplishes three transformations:

    • Hydrolysis of the N-acetyl group on the indazole ring.

    • Hydrolysis of the acetoxymethyl ester to the intermediate benzylic alcohol.

    • Conversion of the in situ generated alcohol to the bromomethyl group, as described in Route 1. The product is directly isolated as the stable hydrobromide salt. This elegant one-pot reaction significantly improves step economy.

Experimental Protocol

The protocol is based on the analogous synthesis of the 5-isomer.[3]

  • Step 1: Acetylation. Dissolve 4-amino-3-methylbenzyl alcohol (1 eq.) in acetic anhydride and heat the mixture to facilitate the di-acetylation. After completion, the excess acetic anhydride is removed under reduced pressure.

  • Step 2: Indazole Formation. Dissolve the crude acetylated product in a suitable solvent. Add potassium acetate (KOAc) and isoamyl nitrite. Heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, the reaction is worked up by washing with water and concentrating the organic phase.

  • Step 3: Deprotection and Bromination. Suspend the crude 1-acetyl-6-(acetoxymethyl)-1H-indazole (1 eq.) in 48% aqueous hydrobromic acid. Stir the suspension at room temperature for 24-48 hours. The product will precipitate out of solution. Collect the solid by filtration, wash with water and then a non-polar solvent like ether, and dry under vacuum to afford this compound.

Performance Comparison

ParameterRoute 1: Via 6-(Hydroxymethyl)-1H-indazoleRoute 2: Via 6-(Acetoxymethyl)-1-acetyl-1H-indazole
Starting Material 3-Amino-4-methylbenzoic Acid4-Amino-3-methylbenzyl alcohol
Number of Steps 43
Key Reagents LiAlH₄, 33% HBr in Acetic AcidAcetic Anhydride, Isoamyl Nitrite, 48% aq. HBr
Reported Yield (Final Step) 89%[1]92% (for 5-isomer)[3]
Overall Yield Moderate (multi-step)Potentially higher due to fewer steps
Scalability Good, though use of LiAlH₄ requires careful handling on a large scale.Excellent, avoids pyrophoric reagents. One-pot final step is advantageous.
Safety Considerations Use of highly reactive and pyrophoric LiAlH₄.Use of acetic anhydride and strong acid. Standard precautions required.
Product Isolation Final step may require purification if starting alcohol is not pure.Product often precipitates in high purity from the final reaction mixture.

Conclusion and Recommendation

Both synthetic routes represent viable and effective methods for the preparation of this compound.

Route 1 is a classic, linear synthesis that is robust and high-yielding in its final step. Its primary drawback is the use of lithium aluminum hydride, which can present challenges for large-scale industrial synthesis due to safety and handling requirements. However, for laboratory-scale synthesis, it is an excellent and reliable option.

Route 2 is a more elegant and step-economical approach. The final one-pot deprotection and bromination step is particularly efficient. By avoiding pyrophoric reagents like LiAlH₄, this route is inherently safer and more amenable to scale-up. The high yield and purity often obtained directly from the final reaction mixture simplify the purification process.

For researchers prioritizing safety, scalability, and process efficiency, Route 2 is the recommended pathway . Its convergent design and avoidance of hazardous reagents make it a superior choice for producing larger quantities of this compound in both academic and industrial settings.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 6-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib used in oncology.[1] Its utility lies in its ability to act as a bioisostere of indole, engaging in crucial hydrogen bonding interactions with biological targets.[1] 6-Bromo-1H-indazole, in particular, serves as a versatile and critical building block, allowing for the strategic introduction of diverse molecular fragments at the C6-position through transition metal-catalyzed cross-coupling reactions.[2] The efficient and selective functionalization of this position is paramount in drug discovery programs for generating libraries of novel compounds for structure-activity relationship (SAR) studies.

This guide provides a side-by-side comparison of various catalytic systems for the cross-coupling of 6-bromo-1H-indazole. We will delve into the established workhorses of palladium catalysis for C-C and C-N bond formation, explore cost-effective alternatives like copper and nickel, and touch upon emerging methodologies such as photoredox catalysis. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental protocols to accelerate your research.

Chapter 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forging C(sp²)-C(sp²) bonds due to its mild conditions, broad substrate scope, and the commercial availability of a vast array of boronic acids and esters.[3] The choice of palladium catalyst and, more critically, the phosphine ligand, is paramount to achieving high yields and preventing side reactions.[4]

Mechanism and the Role of the Ligand

The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand's role is multifaceted: bulky, electron-rich ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step to release the product and regenerate the active catalyst.[5] Insufficiently bulky or electron-donating ligands can lead to catalyst decomposition or sluggish reaction rates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(X) (Ar = Indazole, X = Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Borane Ar-Pd(II)L₂(R) (R = Coupling Partner) Transmetalation->PdII_Aryl_Borane Reductive_Elimination Reductive Elimination PdII_Aryl_Borane->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-R (Product) Reductive_Elimination->Product Borane R-B(OR)₂ Borane->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid ArX 6-Bromo-1H-indazole ArX->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Catalyst Performance Comparison

For the Suzuki coupling of bromoindazoles, several palladium systems have proven effective. The data below compares common catalysts, highlighting the superior performance of those bearing bulky phosphine ligands.

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
Pd(dppf)Cl₂dppfK₂CO₃DME802>90[6]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8012-24Moderate-High[7]
Pd(OAc)₂SPhosK₃PO₄TolueneRT - 802-12High[4]
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O1002-12High[4]
Pd/rGO (heterogeneous)NoneK₂CO₃[bmim]NTf₂804~90[6]

DME: Dimethoxyethane; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; SPhos/XPhos: Bulky biarylphosphine ligands.

Analysis: For many standard applications involving arylboronic acids, Pd(dppf)Cl₂ offers a reliable and highly effective solution, providing excellent yields in short reaction times.[6] For more challenging or sterically hindered coupling partners, catalyst systems generated in situ from Pd(OAc)₂ and bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are often superior.[4] Heterogeneous catalysts like palladium on reduced graphene oxide (Pd/rGO) are emerging as recyclable and sustainable alternatives.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for coupling an arylboronic acid with 6-bromo-1H-indazole using Pd(dppf)Cl₂.

Rationale: An inert atmosphere is critical as the active Pd(0) species is oxygen-sensitive. A weak inorganic base like K₂CO₃ is sufficient to facilitate the transmetalation step without degrading sensitive functional groups. DME is a good polar aprotic solvent for this transformation.

  • Vessel Preparation: To an oven-dried Schlenk flask, add 6-bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv., 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed dimethoxyethane (DME) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indazole product.

Chapter 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[8] This reaction is indispensable for installing amine, amide, and other nitrogen-based functionalities onto the indazole core.

Mechanism and Ligand Evolution

Similar to the Suzuki reaction, the mechanism involves oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[8] Early catalyst generations were limited in scope, but the development of increasingly bulky and electron-rich phosphine ligands (e.g., BINAP, Josiphos, and later, biarylphosphines like BrettPhos) has expanded the reaction's utility to nearly any amine or aryl halide.[8][9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine_Complex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)L₂(NR¹R²) Deprotonation->PdII_Amido_Complex Reductive_Elimination Reductive Elimination PdII_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR¹R² (Product) Reductive_Elimination->Product Amine HNR¹R² Amine->Amine_Coord Base Base (e.g., NaOᵗBu) Base->Deprotonation ArX 6-Bromo-1H-indazole ArX->OxAdd

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Catalyst Performance Comparison

The choice of base is more critical in C-N coupling than in C-C coupling. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the amine-palladium complex.

PrecatalystLigandBaseSolventTemp (°C)Typical Yield (%)NotesReference(s)
Pd₂(dba)₃BINAPNaOᵗBuToluene80-100Moderate"Second Generation" catalyst system[8]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100Good-HighGood for less basic amines[10]
BrettPhos Pd G3BrettPhosLiHMDSToluene80-110HighPrecatalyst simplifies setup[9]
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH100HighEffective for a wide range of aminesGeneral Knowledge

dba: Dibenzylideneacetone; BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos, BrettPhos, RuPhos: Bulky biarylphosphine ligands.

Analysis: Modern, pre-formed palladium precatalysts (e.g., BrettPhos Pd G3) are highly recommended.[9] They are air-stable, simplify reaction setup, and incorporate highly effective, sterically hindered biarylphosphine ligands that promote the coupling of a wide range of amines with high efficiency. For substrates intolerant of strong bases, systems using Cs₂CO₃ or K₃PO₄ with appropriate ligands can be effective alternatives.[10]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol uses a modern palladium precatalyst for robust and reproducible C-N coupling.

Rationale: The use of a precatalyst simplifies handling and improves reproducibility. A strong, hindered base like LiHMDS is effective for deprotonation without competing as a nucleophile. Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and hydrolysis of the base.

  • Glovebox Setup: Inside an inert atmosphere glovebox, add 6-bromo-1H-indazole (1.0 equiv.), the desired amine (1.2 equiv.), and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv., 2 mol%) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, deoxygenated toluene.

  • Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv., typically as a 1 M solution in THF) dropwise to the stirred mixture.

  • Reaction Execution: Seal the vial tightly and place it on a heating block set to 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by LC-MS analysis of a quenched aliquot.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography to obtain the 6-amino-1H-indazole derivative.

Chapter 3: Copper and Nickel Catalysis as Practical Alternatives

While palladium is highly effective, its cost can be a consideration, especially for large-scale synthesis. Copper and nickel catalysts offer more economical and sometimes complementary reactivity.

Copper-Catalyzed Couplings

Copper-catalyzed reactions, such as the Ullmann condensation, are a classic method for forming C-N, C-O, and C-S bonds.[11] Modern protocols often use ligands like 1,10-phenanthroline to facilitate the reaction at lower temperatures than traditional Ullmann conditions.[11] Copper catalysis is particularly useful for intramolecular cyclizations to form indazoles and for coupling with N-H heterocycles.[12][13]

  • Advantages: Low cost, readily available catalyst sources (e.g., CuI, Cu₂O).

  • Disadvantages: Often requires higher temperatures and longer reaction times than palladium catalysis. Substrate scope can be more limited.

Nickel-Catalyzed Couplings

Nickel catalysis has seen a major resurgence, offering a cost-effective and powerful alternative to palladium.[14] Nickel catalysts can activate traditionally less reactive electrophiles (e.g., aryl chlorides) and can proceed through different mechanistic pathways (Ni(0)/Ni(II) or radical-based Ni(I)/Ni(III) cycles), enabling unique transformations.[14][15]

  • Advantages: Much lower cost than palladium, unique reactivity profile, effective for cross-electrophile couplings.[16]

  • Disadvantages: Can be more sensitive to air and moisture, and mechanistic understanding is still evolving compared to palladium.[15]

Reaction TypeCatalyst SystemCoupling PartnersKey FeaturesReference(s)
Copper CuI / 1,10-phenanthrolineIndazole + Aryl HalideEconomical C-N bond formation[11]
Copper [Cu(CH₃CN)₄]PF₆Indazole + Alkyl BromideLigand-free N-alkylation[17]
Nickel NiCl₂(dppp) / ZnAryl Bromide + Aryl BromideReductive homocoupling[18]
Nickel NiBr₂·glyme / LigandAryl Bromide + Alkyl BromideCross-electrophile coupling[16][19]

Chapter 4: Emerging Methods - Photoredox Catalysis

Visible-light photoredox catalysis represents a paradigm shift in synthesis, using light energy to generate reactive radical intermediates under exceptionally mild conditions.[20] This approach avoids the need for strong bases and high temperatures, offering excellent functional group tolerance. For indazole functionalization, photoredox methods can enable reactions that are difficult to achieve with traditional cross-coupling, such as trifluoromethylation and decarboxylative couplings.[21]

The general principle involves a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) that absorbs visible light to reach an excited state.[20] This excited catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical, initiating the desired transformation. Merging photoredox with nickel catalysis has become a particularly powerful strategy for C-C and C-N bond formation.[22]

Chapter 5: High-Throughput Screening for Catalyst Optimization

In drug discovery, identifying the optimal reaction conditions for a novel or complex substrate is a common bottleneck. High-throughput experimentation (HTE) addresses this by enabling the rapid, parallel screening of dozens or even hundreds of reaction conditions.[23] Using automated liquid handlers and miniaturized reaction blocks, a researcher can efficiently screen a wide array of catalysts, ligands, bases, and solvents.[24][25]

HTE_Workflow cluster_0 Plate Preparation (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Analysis & Follow-up Dispense_Substrate Dispense Substrate (6-Bromo-1H-indazole) Dispense_Reagent Dispense Coupling Partner (e.g., Boronic Acid) Dispense_Substrate->Dispense_Reagent Dispense_Catalysts Dispense Catalyst/Ligand Array (e.g., Pd Precatalysts) Dispense_Reagent->Dispense_Catalysts Dispense_Bases Dispense Base Array (e.g., K₂CO₃, NaOᵗBu) Dispense_Catalysts->Dispense_Bases Add_Solvent Add Solvent Dispense_Bases->Add_Solvent Seal_Plate Seal Reaction Plate Add_Solvent->Seal_Plate Heat_Stir Heat & Stir Seal_Plate->Heat_Stir Quench_Dilute Quench & Dilute Heat_Stir->Quench_Dilute Analyze High-Throughput Analysis (UPLC-MS) Quench_Dilute->Analyze Identify_Hits Identify Optimal Conditions ('Hits') Analyze->Identify_Hits Scale_Up Scale-up & Validate 'Hit' Identify_Hits->Scale_Up

Caption: Workflow for high-throughput catalyst screening.

This approach minimizes the consumption of precious starting materials and accelerates the discovery of successful reaction conditions, which is particularly valuable when dealing with the highly functionalized molecules common in late-stage drug development.[23]

Conclusion

The functionalization of 6-bromo-1H-indazole is a critical operation in medicinal chemistry. The choice of catalyst is dictated by the desired bond formation, substrate complexity, cost, and scale.

  • For C-C (Suzuki) Coupling: Pd(dppf)Cl₂ is a highly reliable starting point. For challenging substrates, screen modern biarylphosphine ligands like SPhos or XPhos .

  • For C-N (Buchwald-Hartwig) Coupling: Air-stable palladium precatalysts (e.g., G3 or G4 palladacycles with ligands like BrettPhos or RuPhos) offer the best performance and reproducibility.

  • For Cost-Effective Alternatives: Copper and Nickel catalysts are excellent options, especially for large-scale syntheses, with nickel showing remarkable versatility in modern cross-coupling reactions.

  • For Mild Conditions & Novel Reactivity: Photoredox catalysis , particularly when merged with nickel catalysis, provides access to new chemical space under exceptionally mild conditions.

By understanding the strengths and weaknesses of each catalytic system and leveraging modern tools like high-throughput screening, researchers can efficiently navigate the complexities of cross-coupling chemistry to accelerate the synthesis of novel indazole-based therapeutics.

References

A Senior Application Scientist's Guide to Confirming the Molecular Weight of 6-(bromomethyl)-1H-indazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. When working with a novel intermediate or a newly synthesized batch of a compound like 6-(bromomethyl)-1H-indazole hydrobromide, verifying the molecular weight is a critical first step. This guide provides an in-depth, experience-driven comparison of methodologies, focusing on the practical application of mass spectrometry while exploring orthogonal techniques for a truly self-validating workflow.

Understanding the Analyte: this compound

Before any analysis, a thorough understanding of the target molecule's properties is essential. These properties dictate our analytical strategy.

  • Structure: this compound is the salt form of the 6-(bromomethyl)-1H-indazole base, protonated with hydrobromic acid.

  • Molecular Formula: C₈H₈Br₂N₂[1][2]

  • Average Molecular Weight: 291.97 g/mol [1][3]

  • Monoisotopic Mass: 289.90542 Da[1]

Key Structural Features for Analysis:

  • Salt Form: The presence of the hydrobromide salt makes the molecule polar and generally non-volatile, strongly influencing the choice of ionization technique in mass spectrometry.

  • Two Bromine Atoms: The molecule's formula includes two bromine atoms. Natural bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in nearly equal abundance. This isotopic signature is a powerful diagnostic tool, as any ion containing bromine will exhibit a characteristic doublet pattern. For an ion containing the intact free base (one bromine), we expect a 1:1 ratio for the M and M+2 peaks.

Mass Spectrometry: The Primary Tool for Molecular Weight Verification

Mass spectrometry (MS) is the gold standard for determining the molecular weight of small molecules due to its exceptional sensitivity and accuracy.[4] The core principle involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.[5] The most critical experimental choice is the ionization method.

The Causality of Choice: Selecting the Optimal Ionization Technique

The physical properties of this compound guide our selection. We need a method that can handle a polar, non-volatile salt while minimizing fragmentation to clearly observe the molecular ion.

Ionization TechniquePrincipleSuitability for this compoundExpected Ion
Electrospray Ionization (ESI) A "soft" ionization technique where a high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[6][7] It is ideal for polar, non-volatile molecules and salts.Highly Recommended. ESI is perfectly suited for this analyte. It will gently desolvate and ionize the molecule from solution, preserving its integrity and providing a clear molecular ion.[M+H]⁺ of the free base at m/z ≈ 211.0 and 213.0
Atmospheric Pressure Chemical Ionization (APCI) A technique that uses a corona discharge to create reactant ions from a solvent spray, which then ionize the analyte.[5][8] It is best for semi-volatile, relatively polar molecules.Viable Alternative. APCI could work but is generally less effective for pre-charged ions and salts compared to ESI. It may be a good secondary option if ESI yields poor results.[M+H]⁺ of the free base at m/z ≈ 211.0 and 213.0
Electron Ionization (EI) A "hard" ionization technique where the sample is volatilized and bombarded with high-energy electrons (typically 70 eV).[5][9] This causes extensive fragmentation.Not Recommended for MW Confirmation. The high energy would likely fragment the molecule extensively, making the molecular ion peak weak or entirely absent.[10] It is more useful for structural elucidation via its fragmentation pattern.M⁺˙ (weak/absent) and numerous fragment ions.

Based on this analysis, Electrospray Ionization (ESI) is the superior choice. In the ESI source, the salt will dissociate in solution. We expect to observe the cationic part of the molecule, which is the protonated free base, [C₈H₇BrN₂ + H]⁺. This ion contains only one bromine atom and will therefore produce a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

A Self-Validating Protocol: LC-MS Analysis Using ESI

Combining Liquid Chromatography (LC) with Mass Spectrometry not only confirms the molecular weight but also assesses the purity of the sample simultaneously.

Experimental Workflow for LC-MS Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep 1. Prepare a ~1 mg/mL solution of the compound in Methanol dilute 2. Dilute to ~1-10 µg/mL with mobile phase prep->dilute filter 3. Filter through 0.22 µm PTFE syringe filter dilute->filter lc 4. Inject 1-5 µL onto LC-MS system filter->lc ms 5. Analyze eluent via ESI-MS (Positive Ion Mode) lc->ms peak 6. Identify main peak in chromatogram ms->peak mass 7. Extract mass spectrum for the peak peak->mass confirm 8. Confirm m/z and isotopic pattern mass->confirm

Caption: Workflow for MW confirmation via LC-MS.

Detailed Methodological Parameters:

1. Sample Preparation:

  • Accurately weigh ~1 mg of this compound.

  • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

2. Liquid Chromatography (HPLC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Causality Note: The formic acid is crucial; it acts as a proton source to ensure efficient ionization and improve peak shape.

3. Mass Spectrometry (ESI-MS) Parameters:

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF). A high-resolution instrument like a TOF or Orbitrap is preferred for accurate mass measurement.[4]

  • Scan Range: 100 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Nebulizer Pressure: 40 psi.

Data Interpretation: What to Expect

A successful analysis will yield unambiguous data confirming the molecule's identity.

Expected Results Summary

AnalyteExpected IonCalculated Monoisotopic Mass (Da)Expected m/zKey Feature
6-(bromomethyl)-1H-indazole (Free Base)[M+H]⁺210.9872210.99 / 212.991:1 isotopic pattern due to one ⁷⁹Br/⁸¹Br atom.

The most important validation is observing the characteristic 1:1 isotopic cluster for the [M+H]⁺ ion around m/z 211 and 213. This signature is definitive proof of a singly bromine-containing species. High-resolution mass spectrometry (HRMS) would provide an observed mass within 5 ppm of the calculated mass (210.9872 Da), confirming the elemental composition of C₈H₈BrN₂.

Predicted Fragmentation Pathway

While ESI is soft, some in-source fragmentation can occur. This can provide further structural confirmation.

G parent [M+H]⁺ m/z = 211/213 frag1 [M+H - HBr]⁺˙ m/z = 131 parent->frag1 - HBr frag2 [M+H - Br]⁺ m/z = 132 parent->frag2 - Br•

Caption: Predicted ESI fragmentation of the analyte.

Common fragmentation pathways for similar compounds involve the loss of the bromine radical (Br•) or the neutral loss of HBr.[11] Observing a fragment at m/z ≈ 131 would correspond to the loss of HBr, providing additional confidence in the assigned structure.

Orthogonal Methods: Building a Trustworthy and Comprehensive Case

While MS is powerful, regulatory bodies and rigorous scientific standards often require confirmation by an orthogonal method—a technique that relies on a different physical principle.

MethodPrincipleInformation ProvidedProsCons
Mass Spectrometry (ESI-MS) Measures mass-to-charge ratio of ions in the gas phase.[5]Precise molecular weight and elemental formula (with HRMS).High sensitivity, high accuracy, requires minimal sample.Provides little structural connectivity information.
DOSY-NMR Diffusion-Ordered NMR separates signals based on the diffusion coefficient of molecules in solution, which correlates to size.[12][13]Estimation of hydrodynamic radius and molecular weight in solution.Non-destructive, provides structural data simultaneously.Lower accuracy for MW (±9%), requires more sample, more complex data processing.[12]
Elemental Analysis (CHN) Combustion of the sample to convert elements to simple gases (CO₂, H₂O, N₂), which are quantified.Percentage of C, H, and N in the sample.Provides the empirical formula.Requires pure sample, is destructive, does not provide exact molecular weight.

Recommendation: For a comprehensive characterization package, LC-MS should be paired with ¹H and ¹³C NMR. While standard NMR confirms the chemical structure, elemental analysis provides definitive proof of the empirical formula, validating the results from mass spectrometry.

Conclusion

Confirming the molecular weight of This compound is most efficiently and accurately achieved using Liquid Chromatography coupled with Positive-Ion Electrospray Mass Spectrometry (LC-ESI-MS) . The key to a self-validating experiment lies in observing not just the correct mass-to-charge ratio for the protonated free base ([M+H]⁺), but also the characteristic 1:1 isotopic pattern around m/z 211/213 , which is a definitive signature of the single bromine atom in the cation. For absolute certainty, especially in regulated environments, this MS data should be supported by orthogonal methods like NMR for structural confirmation and Elemental Analysis to verify the empirical formula.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Bromomethyl)-1H-indazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we handle. 6-(Bromomethyl)-1H-indazole hydrobromide, a valuable intermediate in synthetic chemistry, requires meticulous handling not only during use but, critically, through its disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established laboratory safety principles. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

Hazard Identification

This compound should be handled as a hazardous substance. Structurally similar compounds are classified as:

  • Skin and Eye Irritants: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2][3] Direct contact can lead to redness, pain, and potential tissue damage.

  • Respiratory Tract Irritant: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][3] Inhalation of dust should be strictly avoided.

  • Acutely Toxic: May be harmful if swallowed.[3]

The hydrobromide salt form indicates the compound is acidic and will have the corrosive properties associated with hydrobromic acid.[4]

Incompatible Materials

To prevent dangerous reactions, waste this compound must be segregated from the following chemical classes:

  • Strong Oxidizing Agents

  • Strong Bases

  • Strong Acids (beyond its own acidic nature)

  • Amines[1][5]

Mixing with these can lead to vigorous, exothermic reactions or the release of toxic gases, such as hydrogen bromide.[1][5]

Required Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The following table summarizes the minimum requirements for handling this waste.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and/or a full-face shield.[3][6]Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation or damage.[1][2]
Hand Protection Nitrile or neoprene chemical-resistant gloves.Provides a barrier against skin contact, preventing irritation.[6] Always inspect gloves for integrity before use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[3][6]
Respiratory Protection All handling should occur in a certified chemical fume hood.Prevents inhalation of airborne dust particles, mitigating the risk of respiratory tract irritation.[6]

Step-by-Step Disposal Protocol

Disposal is not a single action but a systematic process. Follow these steps to ensure compliance and safety.

Step 1: Waste Characterization and Segregation

This compound must be treated as Halogenated Organic Hazardous Waste .[7]

  • Causality: The presence of bromine in the molecule defines it as halogenated. This classification is critical because halogenated waste streams require specific high-temperature incineration protocols to prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans. It must be segregated from non-halogenated waste to ensure it is routed to the correct disposal facility.[8]

Step 2: Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure clear communication of the hazard.

  • Container: Use a sealable, airtight container made of compatible material (e.g., High-Density Polyethylene - HDPE, or the original product container).[9][10] The container must be in good condition, free of leaks, cracks, or external residue.[10]

  • Labeling: The container must be clearly labeled as soon as the first quantity of waste is added. The label must include:

    • The words "Hazardous Waste "[10]

    • The full, unabbreviated chemical name: "This compound "[10]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The associated hazards (e.g., "Irritant," "Corrosive").

Step 3: Waste Accumulation

All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[11]

  • Procedure: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[11] Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks. Ensure the SAA is away from incompatible materials.[10]

Step 4: Arranging Final Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via standard drains or trash.[9]

  • Action: Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9][11] Follow their specific procedures for waste collection requests.

Emergency Procedures for Spills and Exposures

Accidents require a swift and correct response.

  • Small Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.[6]

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]

    • Label the container and dispose of it according to the protocol in Section 2.

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's emergency response team or EH&S office.[6]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, seek immediate medical attention.

Decontamination of Empty Containers

An "empty" container that once held this compound is not safe for regular trash. It must be decontaminated.

  • Protocol: The container must be triple-rinsed.[10]

    • Select a solvent capable of dissolving the compound (e.g., methanol or ethanol).

    • Rinse the container thoroughly with a small amount of the solvent, ensuring all interior surfaces are contacted.

    • Crucially, pour the resulting rinsate into your designated "Halogenated Organic Hazardous Waste" container. [10] This rinsate is itself hazardous waste.

    • Repeat the rinse two more times.

    • After the final rinse, allow the container to air dry completely in a fume hood.

    • Deface or remove the original label before disposing of the decontaminated container in the regular trash or glass recycling, as per your institution's policy.[9]

Visual Workflow and Summary

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow A Material Designated as Waste B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Characterize as: 'Halogenated Organic Waste' B->C D Segregate from Incompatibles (Bases, Oxidizers, Amines) C->D E Place in Labeled, Compatible Hazardous Waste Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Arrange Disposal via Institutional EH&S F->G

Caption: Disposal workflow for this compound.

Disposal Summary Table
ParameterGuideline
Waste Category Halogenated Organic Hazardous Waste
Required PPE Chemical Goggles, Lab Coat, Nitrile/Neoprene Gloves
Handling Location Certified Chemical Fume Hood
Incompatibilities Strong Bases, Strong Oxidizers, Amines
Container Labeled, sealed, compatible (e.g., HDPE)
Empty Container Disposal Triple-rinse with solvent; rinsate is hazardous waste.
Final Disposal Via Institutional EH&S or licensed contractor ONLY.

By adhering to this structured protocol, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and your EH&S department for guidance that aligns with local, state, and federal regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Bromomethyl)-1H-indazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 6-(Bromomethyl)-1H-indazole hydrobromide, moving beyond a simple checklist to explain the causality behind each critical safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound's Profile

This compound is not a benign reagent. A thorough risk assessment reveals a multi-faceted hazard profile that dictates our choice of Personal Protective Equipment (PPE).

  • Corrosive and Irritant Properties : Safety Data Sheets for this compound and structurally related brominated indazoles consistently list it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1][2][3][4] The hydrobromide salt can contribute to this profile, potentially releasing hydrobromic acid upon contact with moisture, which is corrosive to the respiratory tract.

  • Potential Alkylating Agent : The most significant, yet often understated, hazard is the presence of the bromomethyl group (-CH₂Br). This functional group makes the compound a potential alkylating agent . Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in biological molecules, including DNA. This reactivity is mechanistically similar to that of many chemotherapy drugs and can lead to cytotoxic or mutagenic effects. Therefore, it is prudent to handle this compound with the same level of caution as other hazardous drugs (HDs).[5][6][7]

  • Physical Form : As a solid powder, the primary routes of exposure are inhalation of dust and direct contact with skin and eyes.[8][9]

This profile necessitates a PPE strategy that provides a robust barrier against a corrosive, irritant, and potentially cytotoxic solid.

The Core of Protection: Engineering Controls and Foundational PPE

Before any personal protective equipment is worn, primary engineering controls must be in place. These are non-negotiable.

  • Chemical Fume Hood : All handling of this compound, especially weighing the solid and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood.[10][11] This is your primary defense against inhaling hazardous dust or vapors.

The following table summarizes the essential PPE required for handling this compound. Each component is discussed in detail below.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Double Gloving: 2 pairs of chemotherapy-rated nitrile gloves (ASTM D6978)Disposable, poly-coated, solid-front gown with knit cuffsChemical splash goggles and a full face shieldNot required inside a certified fume hood
Preparing Solutions (Dissolving) Double Gloving: 2 pairs of chemotherapy-rated nitrile gloves (ASTM D6978)Disposable, poly-coated, solid-front gown with knit cuffsChemical splash goggles and a full face shieldNot required inside a certified fume hood
Spill Cleanup Double Gloving: 2 pairs of chemotherapy-rated nitrile gloves (ASTM D6978)Disposable, poly-coated, solid-front gown with knit cuffsChemical splash goggles and a full face shieldRequired : Fit-tested NIOSH-certified N95 or higher respirator
Waste Disposal Double Gloving: 2 pairs of chemotherapy-rated nitrile gloves (ASTM D6978)Disposable, poly-coated, solid-front gown with knit cuffsChemical splash gogglesNot required unless generating aerosols

Detailed PPE Protocols: A Step-by-Step Operational Plan

Merely listing PPE is insufficient. Understanding the why and the how is critical for ensuring true safety.

Hand Protection: The First Line of Defense

Due to the compound's irritant nature and potential as an alkylating agent, standard laboratory gloves are inadequate.

  • Protocol : Wear two pairs of chemotherapy-rated nitrile gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[5][6]

    • The inner glove should be tucked under the cuff of your lab gown.

    • The outer glove should be pulled over and completely cover the gown's cuff.[6]

  • Causality : The ASTM D6978 standard specifically tests for resistance to permeation by chemotherapy drugs, providing a higher level of protection than standard nitrile gloves.[12] Double-gloving provides a critical safety buffer; if the outer glove is contaminated or torn, you can remove it safely without exposing your skin, and then exit the work area to re-glove.[6][13] Change your outer gloves frequently and immediately if you suspect contamination.

Body Protection: A Barrier Against Contamination

Your standard cotton lab coat is not a sufficient barrier against this compound.

  • Protocol : Wear a disposable, polyethylene-coated polypropylene gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[5][6] The gown must close in the back.

  • Causality : The poly-coated material is fluid-resistant, preventing liquids and fine powders from soaking through to your personal clothing or skin.[12] A back-closure gown ensures the front of your body, which is most likely to face a splash or spill, has a seamless, uninterrupted barrier. Gowns should be changed every 2-3 hours during extended work or immediately after a spill.[5]

Eye and Face Protection: Shielding Sensitive Tissues
  • Protocol : Wear chemical splash goggles in combination with a full face shield.[7][14]

  • Causality : Goggles provide a seal around the eyes to protect against dust and splashes.[14] A face shield protects the rest of your face from direct contact and adds a second layer of defense for your eyes. This combination is mandatory when there is any risk of splashing, which is always a possibility when handling powders and dissolving them.[7]

Respiratory Protection: When Engineering Controls Are Not Enough
  • Protocol : For most operations within a fume hood, respiratory protection is not required. However, if you must handle the compound outside of a fume hood or are cleaning up a significant spill, a fit-tested NIOSH-certified N95 respirator is the minimum requirement.[5][6]

  • Causality : An N95 respirator protects against airborne particulate matter (i.e., dust). It is critical that the respirator is properly fit-tested to ensure a tight seal, as per OSHA regulations (29 CFR 1910.134).[5]

Procedural Workflow: Donning, Doffing, and Emergency Response

The order of operations in putting on and taking off PPE is a critical control point to prevent cross-contamination.

Donning and Doffing Protocol

This protocol must be followed meticulously to ensure hazardous materials are contained.

  • Donning (Putting On) :[5]

    • Don shoe covers and hair/beard covers.

    • Perform hand hygiene.

    • Don the inner pair of chemotherapy gloves.

    • Don the back-closing gown.

    • Don the outer pair of chemotherapy gloves, ensuring the cuffs are pulled over the gown sleeves.

    • Don your goggles, face shield, and respirator (if required).

  • Doffing (Taking Off) :[5]

    • Remove the outer gloves first, turning them inside out. Dispose of them in a designated hazardous waste container.

    • Remove the gown and other PPE before removing the inner gloves.

    • Consider all PPE worn when handling this compound to be contaminated. Dispose of it immediately in an appropriate, designated hazardous waste container.[5]

    • Remove the inner gloves, turning them inside out.

    • Perform thorough hand hygiene immediately after removing all PPE.

Emergency Exposure Response Workflow

In the event of an exposure, immediate and correct action is vital.

cluster_Exposure Exposure Event cluster_Action Immediate Actions cluster_FollowUp Follow-Up start Skin or Eye Contact Occurs remove_clothing Remove Contaminated Clothing/PPE Immediately start->remove_clothing flush Flush Affected Area with Copious Water for at Least 15 Minutes remove_clothing->flush If Skin Contact eyewash Use Emergency Eyewash Station remove_clothing->eyewash If Eye Contact seek_medical Seek Immediate Medical Attention flush->seek_medical eyewash->seek_medical report Report Incident to Supervisor and EHS seek_medical->report

Caption: Emergency response workflow for skin or eye exposure.

Disposal Plan: Completing the Safety Lifecycle

All PPE and materials that come into contact with this compound must be considered hazardous waste.

  • PPE Disposal : All used gloves, gowns, shoe covers, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.[5] Never reuse disposable PPE.[5]

  • Chemical Waste : The compound itself and any solutions containing it are classified as hazardous waste. Because it is a brominated organic compound, it must be disposed of according to institutional and local regulations for halogenated organic waste.[11][15][16] Do not mix with incompatible waste streams.[10]

By adhering to these detailed protocols, you are not just following rules; you are engaging in a dynamic process of risk mitigation that protects you, your colleagues, and your research. This commitment to safety is the bedrock of scientific integrity and innovation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-1H-indazole hydrobromide
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)-1H-indazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.